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  • Product: Butyl 4-bromobenzoate
  • CAS: 120047-91-8

Core Science & Biosynthesis

Foundational

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to tert-Butyl 4-Bromobenzoate (CAS 59247-47-1) Introduction: The Versatility of a Key Building Block Tert-butyl 4-bromobenzoate is a para-substituted benzoic acid derivative that has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 4-Bromobenzoate (CAS 59247-47-1)

Introduction: The Versatility of a Key Building Block

Tert-butyl 4-bromobenzoate is a para-substituted benzoic acid derivative that has emerged as a crucial building block in the landscape of modern organic synthesis.[1][2][3] Its utility is primarily anchored in the presence of two key functional groups: a bromine atom, which serves as an excellent handle for a variety of cross-coupling reactions, and a tert-butyl ester, which acts as a robust protecting group for the carboxylic acid. This combination makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[2][4] The tert-butyl group provides steric hindrance that enhances the stability of the ester, while the bromo-substituent allows for the strategic introduction of diverse molecular fragments, most notably through palladium-catalyzed reactions.[4] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The physicochemical and spectroscopic data for tert-butyl 4-bromobenzoate are summarized below, providing essential benchmarks for its identification and quality control.

Core Properties
PropertyValueSource
CAS Number 59247-47-1[5]
Molecular Formula C₁₁H₁₃BrO₂[2][5]
Molecular Weight 257.12 g/mol [5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 297 °C at 760 mmHg; 91-92 °C at 1.2 mmHg[3][6][7]
Density 1.331 g/cm³[6]
Storage Temperature Room Temperature, recommended in a cool, dark place (<15°C)
Spectroscopic Data for Structural Elucidation
Spectrum TypeKey Peaks and Observations
¹H NMR (600 MHz, CDCl₃)δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H)[1]
¹³C NMR (101 MHz, CDCl₃)δ 155.0, 147.3, 146.7, 129.5, 117.3, 113.7, 113.3, 79.5, 44.6, 42.9, 33.2, 28.6[8]
Mass Spectrometry (ESI-MS) Calculated for [M+H]⁺: 257.0, Found: 257.1[1]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of tert-butyl 4-bromobenzoate involves the esterification of 4-bromobenzoyl chloride with potassium tert-butoxide. This method is favored for its high yield and relatively straightforward procedure.

Detailed Synthesis Protocol

Reaction: 4-Bromobenzoyl chloride + Potassium tert-butoxide → tert-Butyl 4-bromobenzoate

Materials:

  • 4-Bromobenzoyl chloride

  • Potassium tert-butoxide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the potassium tert-butoxide and prevent side reactions.

  • Reagent Addition: Slowly add a 1 M solution of potassium tert-butoxide in THF (1.05 eq) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and ensure a controlled reaction.

  • Warming and Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over a period of 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (twice) to neutralize any unreacted acid chloride and then with brine (once) to remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 5% ethyl acetate in hexane). This step is essential to remove impurities and obtain the final product as a colorless oil with high purity.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 4-bromobenzoyl chloride in anhydrous THF B Cool to -78 °C A->B C Slowly add K-tert-butoxide in THF B->C D Warm to RT over 2h C->D E Dilute with Et₂O D->E Proceed to Workup F Wash with sat. NaHCO₃ and Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Pure tert-butyl 4-bromobenzoate I->J

Caption: Workflow for the synthesis and purification of tert-butyl 4-bromobenzoate.

Chemical Reactivity and Core Applications in Drug Development

The synthetic utility of tert-butyl 4-bromobenzoate is primarily exploited in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, a common motif in drug molecules.[4] Tert-butyl 4-bromobenzoate is an ideal substrate for this reaction, allowing for the introduction of the tert-butyl benzoyl moiety onto a wide range of boronic acids and esters.

Representative Protocol for Suzuki-Miyaura Coupling: [4][8]

  • Setup: To a dry reaction vessel, add tert-butyl 4-bromobenzoate (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling with an inert gas or through freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArX tert-Butyl 4-bromobenzoate (R¹-X) Boronic R²-B(OH)₂ + Base Product R¹-R² (Coupled Product)

Sources

Exploratory

Comprehensive Technical Guide on n-Butyl 4-Bromobenzoate: Chemical Structure, Molecular Weight, and Synthetic Applications

Executive Summary n-Butyl 4-bromobenzoate is a halogenated aromatic ester that serves as a critical electrophilic building block in advanced organic synthesis, medicinal chemistry, and materials science. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Butyl 4-bromobenzoate is a halogenated aromatic ester that serves as a critical electrophilic building block in advanced organic synthesis, medicinal chemistry, and materials science. Characterized by its para-substituted bromine atom and a highly lipophilic straight-chain butyl ester, the molecule is primed for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its structural properties, exact molecular weight calculations, and field-proven experimental protocols for its synthesis and downstream application.

By detailing the causality behind specific synthetic choices—such as the preference for the straight-chain n-butyl isomer over the sterically hindered tert-butyl variant—this guide equips researchers with self-validating methodologies for drug development workflows.

Chemical Identity & Structural Analysis

The structural architecture of n-butyl 4-bromobenzoate dictates its chemical behavior. The molecule consists of a benzene ring substituted at the 1-position with an n-butyl carboxylate group and at the 4-position (para) with a bromine atom.

Causality in Structural Selection

While the tert-butyl isomer is frequently utilized as a protecting group due to its resistance to nucleophilic attack and ease of acidic cleavage, the n-butyl ester is deliberately chosen when lipophilicity, steric accessibility, and stability under basic cross-coupling conditions are required. The straight-chain alkyl group minimizes steric hindrance around the carbonyl center, allowing for controlled saponification when the ester needs to be hydrolyzed later in a synthetic sequence.

Table 1: Physicochemical Properties
PropertyValueRationale / Significance
IUPAC Name butyl 4-bromobenzoateStandard systematic nomenclature.
Molecular Formula C₁₁H₁₃BrO₂Defines the exact atomic composition [1].
SMILES String CCCCOC(=O)c1ccc(Br)cc1Enables computational modeling and database querying.
Physical State Clear to pale yellow oilLiquid state at room temperature aids in solvent-free handling [2].
Solubility Soluble in organic solventsHigh lipophilicity ensures solubility in EtOAc, DCM, and Hexanes.

Molecular Weight & Mass Spectrometry Data

Accurate molecular weight calculation is critical for stoichiometric precision in catalytic cycles. The molecular weight of n-butyl 4-bromobenzoate is 257.12 g/mol , calculated based on standard atomic weights[1].

Exact Mass Calculation
  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 13 × 1.008 = 13.104 g/mol

  • Bromine (Br): 1 × 79.904 = 79.904 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 257.127 g/mol

Mass Spectrometry (Isotopic Distribution)

Because bromine exists naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—mass spectrometry (MS) analysis of n-butyl 4-bromobenzoate yields a characteristic 1:1 doublet in the molecular ion region.

Table 2: Mass Spectrometry Profile
Ion Typem/z ValueIsotope
Monoisotopic Mass [M]⁺ 256.0099 Da⁷⁹Br
M+2 Peak[M+2]⁺ 258.0078 Da⁸¹Br
Base Peak (Typical) 182.94 / 184.94 m/zLoss of the n-butoxy radical (–C₄H₉O•)

Experimental Workflow: Synthesis of n-Butyl 4-Bromobenzoate

The most robust method for synthesizing n-butyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with n-butanol. This protocol is designed as a self-validating system: the conversion of the solid carboxylic acid to a liquid ester allows for visual confirmation of reaction progress, while the workup steps are chemically logical.

Step-by-Step Methodology
  • Reaction Setup: Suspend 4-bromobenzoic acid (1.0 eq) in an excess of anhydrous n-butanol (acts as both reactant and solvent).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq). Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by n-butanol.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 117°C) for 4–6 hours. Causality: Refluxing drives the equilibrium forward. In advanced setups, a Dean-Stark trap is used to remove the water byproduct, forcing the reaction to completion via Le Chatelier's principle.

  • Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexane system. The highly non-polar ester will elute significantly higher (Rf ~ 0.7) than the polar carboxylic acid (Rf ~ 0.1).

  • Aqueous Workup: Cool the mixture and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3×). Causality: The bicarbonate wash neutralizes the H₂SO₄ catalyst and deprotonates any unreacted 4-bromobenzoic acid. The resulting sodium 4-bromobenzoate becomes highly water-soluble and partitions into the aqueous waste, leaving only the pure ester in the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield n-butyl 4-bromobenzoate as a clear oil [2].

Synthesis A 4-Bromobenzoic Acid + n-Butanol B Acid Catalysis (H2SO4, Reflux) A->B Esterification C Aqueous Workup (NaHCO3 Wash) B->C Neutralization D n-Butyl 4-Bromobenzoate C->D Purification

Workflow for the Fischer esterification of n-butyl 4-bromobenzoate.

Applications in Advanced Cross-Coupling Reactions

In drug discovery, the para-bromo moiety of n-butyl 4-bromobenzoate serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling . The n-butyl ester is highly stable under the mildly basic conditions (e.g., K₂CO₃ or Cs₂CO₃) typically employed in these couplings, preventing unwanted ester hydrolysis during the formation of biaryl scaffolds [3].

Mechanistic Causality in the Suzuki Cycle
  • Oxidative Addition: The Pd(0) catalyst inserts into the strong C–Br bond of n-butyl 4-bromobenzoate, forming a Pd(II) intermediate. The electron-withdrawing nature of the ester group activates the C–Br bond, accelerating this rate-determining step.

  • Transmetalation: An arylboronic acid, activated by a base, transfers its aryl group to the Pd(II) center, displacing the bromide ligand.

  • Reductive Elimination: The two aryl groups couple to form the target biaryl compound, releasing the product and regenerating the active Pd(0) catalyst.

Suzuki A n-Butyl 4-Bromobenzoate (Electrophile) C Oxidative Addition Pd(II) Complex A->C B Pd(0) Catalyst B->C D Transmetalation (Arylboronic Acid) C->D E Reductive Elimination D->E E->B Pd(0) Regeneration F Biaryl Product E->F Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11334366, Tert-butyl 4-bromobenzoate" (Utilized as an isomeric proxy for exact mass and formula weight standards). PubChem. URL:[Link]

  • Royal Society of Chemistry (RSC). "A facile, one-pot procedure for the conversion of aromatic aldehydes to esters". RSC Advances. URL: [Link]

  • MDPI. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids". Chem Proceedings. URL: [Link]

Foundational

difference between n-butyl and tert-butyl 4-bromobenzoate

Topic: Structural Isomerism in 4-Bromobenzoates: Synthetic Utility, Reactivity, and Spectroscopic Differentiation Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Isomerism in 4-Bromobenzoates: Synthetic Utility, Reactivity, and Spectroscopic Differentiation Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: The Steric Imperative

In the structural optimization of small molecule drugs, the choice between n-butyl 4-bromobenzoate and tert-butyl 4-bromobenzoate is rarely arbitrary. While they share the same molecular formula (


) and the same aryl electrophile for cross-coupling, their divergent steric and electronic profiles dictate their synthetic accessibility, stability, and utility as protecting groups.

This guide analyzes these two isomers not merely as chemical commodities but as functional tools. The n-butyl variant represents a classic lipophilic ester, accessible via thermodynamic control and labile to standard saponification. The tert-butyl variant acts as a robust "steric shield," requiring kinetic activation for synthesis but offering orthogonality to basic conditions—a critical feature when the 4-bromo moiety is engaged in base-mediated palladium catalysis (e.g., Suzuki-Miyaura coupling).

Physical & Spectroscopic Characterization

Differentiation between these isomers is trivial via NMR but requires precision in interpretation. The following data consolidates physical constants and spectroscopic fingerprints to ensure rapid identification.

Table 1: Comparative Physical Properties
Propertyn-Butyl 4-bromobenzoate tert-Butyl 4-bromobenzoate
Structure Linear alkyl chain (

carbon)
Branched alkyl cage (

carbon)
CAS Number 50633-93-7 (general n-butyl)59247-47-1
Molecular Weight 257.13 g/mol 257.13 g/mol
Boiling Point ~145°C (at 5 mmHg)~91–92°C (at 1.2 mmHg)
Density ~1.28 g/mL~1.33 g/mL
State (RT) Colorless LiquidViscous Oil / Low-melting Solid
Hydrolysis Mode Base-labile (

mechanism)
Acid-labile (

mechanism)
Spectroscopic Fingerprints[1]

The most reliable method for verification is proton NMR. The magnetic environment of the


-carbon protons differs drastically between the primary methylene of the n-butyl group and the quaternary carbon of the tert-butyl group.

H NMR Diagnostic Signals (CDCl

, 400 MHz)
  • Aryl Region (Both): Two doublets (AA'BB' system) at

    
     ppm (2H, ortho to carbonyl) and 
    
    
    
    ppm (2H, meta to carbonyl).
  • Alkyl Region (n-Butyl):

    • 
       ppm (t, 
      
      
      
      Hz, 2H):
      The
      
      
      protons are deshielded by the ester oxygen.
    • 
       ppm (m, 2H): 
      
      
      
      -methylene protons.
    • 
       ppm (m, 2H): 
      
      
      
      -methylene protons.
    • 
       ppm (t, 
      
      
      
      Hz, 3H):
      Terminal methyl group.
  • Alkyl Region (tert-Butyl):

    • 
       ppm (s, 9H):  A massive, sharp singlet characteristic of the equivalent methyl protons on the tertiary carbon. Note: No protons exist on the 
      
      
      
      -carbon.
IR Spectroscopy (Neat)
  • Carbonyl (

    
    ):  Both show strong stretching at 1715–1725 cm
    
    
    
    .[2]
  • tert-Butyl Specific: Look for the "tert-butyl doublet" (skeletal vibrations) at 1395 cm

    
      and 1365 cm
    
    
    
    . This splitting is absent in the n-butyl spectrum.

Synthetic Pathways: Thermodynamic vs. Kinetic Control

The synthesis of these two esters illustrates a fundamental principle in organic chemistry: steric hindrance dictates mechanism.

3.1 Decision Logic

The n-butyl ester can be formed via reversible Fisher esterification because the primary alcohol is a good nucleophile with minimal steric bulk. The tert-butyl ester, however, cannot be synthesized efficiently this way; the tertiary alcohol is a poor nucleophile and prone to acid-catalyzed elimination (E1) to form isobutylene.

Synthesis_Logic Start Start: 4-Bromobenzoic Acid Decision Target Ester? Start->Decision nButyl Target: n-Butyl Ester Decision->nButyl Primary Alkyl tButyl Target: tert-Butyl Ester Decision->tButyl Tertiary Alkyl MethodA Method A: Fischer Esterification (Reversible, Acid Cat.) nButyl->MethodA tButyl->MethodA Avoid MethodB Method B: Steglich Coupling (DCC/DMAP) or Acid Chloride tButyl->MethodB Activated Acyl MethodC Method C: Isobutylene Addition (Acid Cat. Addition to Alkene) tButyl->MethodC Industrial Route Outcome1 High Yield: n-Butyl 4-bromobenzoate MethodA->Outcome1 - H2O Failure Failure: Elimination to Isobutylene MethodA->Failure Steric/Elimination Outcome2 High Yield: tert-Butyl 4-bromobenzoate MethodB->Outcome2 MethodC->Outcome2

Figure 1: Synthetic decision tree highlighting the divergence in methodology required for primary vs. tertiary ester formation.

3.2 Protocol A: Synthesis of n-Butyl 4-bromobenzoate (Fisher Method)

Best for: Scalability, cost-efficiency, and simplicity.

  • Setup: Charge a round-bottom flask with 4-bromobenzoic acid (1.0 equiv) and n-butanol (5.0 equiv, acts as solvent).

  • Catalyst: Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reflux: Attach a Dean-Stark trap to remove water azeotropically. Reflux at 120°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , concentrate. Distillation is usually sufficient for >98% purity.
    
3.3 Protocol B: Synthesis of tert-Butyl 4-bromobenzoate (Acid Chloride Method)

Best for: Lab-scale high purity, avoiding elimination side-products.

  • Activation: Suspend 4-bromobenzoic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution (

    
    ) ceases and the solution clears (formation of acid chloride).
    
  • Concentration: Remove solvent and excess oxalyl chloride in vacuo. Redissolve the crude acid chloride in anhydrous THF/DCM.

  • Nucleophilic Attack: Cool to 0°C. Add tert-butanol (1.5 equiv) followed by Pyridine or

    
     (2.0 equiv) and DMAP (0.1 equiv).
    
    • Note: DMAP is critical here. It forms a highly electrophilic N-acylpyridinium intermediate that overcomes the steric hindrance of the tert-butanol.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine) and sat.

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Reactivity & Mechanism: The Hydrolysis Divergence

Understanding the stability of these esters is crucial when designing multi-step syntheses, particularly those involving basic conditions (e.g., Suzuki coupling with


).
4.1 Mechanism of Hydrolysis
  • n-Butyl (Base Labile): Undergoes

    
     hydrolysis. Hydroxide attacks the carbonyl carbon directly. The tetrahedral intermediate is accessible.
    
  • tert-Butyl (Base Stable, Acid Labile): The bulky tert-butyl group blocks the trajectory of the hydroxide ion (Burgi-Dunitz angle), making it resistant to saponification. However, under acidic conditions, it cleaves via the

    
     mechanism. The oxygen is protonated, and the bond breaks to release the stable tert-butyl carbocation  and the carboxylic acid.
    

Hydrolysis_Mechanism cluster_Base Basic Conditions (NaOH/H2O) cluster_Acid Acidic Conditions (TFA or H+) Substrate_tBu tert-Butyl Ester Attack OH- Attack Substrate_tBu->Attack Protonation Protonation of Oxygen Substrate_tBu->Protonation Block STERIC BLOCK Attack->Block NoRxn No Reaction (Stable) Block->NoRxn Cleavage C-O Bond Cleavage (A_AL1 Mechanism) Protonation->Cleavage Carbocation t-Butyl Cation + Acid Cleavage->Carbocation Isobutylene Isobutylene (Gas) Carbocation->Isobutylene - H+

Figure 2: Mechanistic divergence showing the resistance of tert-butyl esters to basic hydrolysis due to steric blocking, contrasting with their susceptibility to acid-mediated cleavage.

4.2 Application in Suzuki-Miyaura Coupling

When using 4-bromobenzoates in palladium-catalyzed cross-coupling, the choice of ester dictates the base selection:

  • Scenario A: n-Butyl Ester:

    • Risk: If strong bases (NaOH, KOH) or high temperatures are used, the ester may hydrolyze to the carboxylate salt, potentially poisoning the catalyst or altering solubility.

    • Recommendation: Use mild bases (

      
      , 
      
      
      
      ) or anhydrous conditions.
  • Scenario B: tert-Butyl Ester:

    • Advantage:[3] Highly resistant to hydrolysis. Allows the use of stronger bases or aqueous conditions without degrading the protecting group.

    • Post-Coupling: The tert-butyl group can be removed quantitatively with Trifluoroacetic Acid (TFA) at room temperature, leaving the newly coupled biaryl system intact.

References

  • Synthesis of tert-butyl esters: Wright, S. W., et al. "Convenient preparations of t-butyl esters and ethers from t-butanol." Tetrahedron Letters 38.42 (1997): 7345-7348.

  • Hydrolysis Mechanisms: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press. (Classic text on vs mechanisms).
  • Suzuki Coupling Compatibility: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.

  • Physical Properties Data: PubChem Compound Summary for CID 11334366 (tert-Butyl 4-bromobenzoate).

Sources

Exploratory

Thermodynamics and Empirical Solubility Profiling of Butyl 4-Bromobenzoate in Organic Solvents

Executive Summary Butyl 4-bromobenzoate—most commonly utilized in its branched tert-butyl isomer form (CAS: 59247-47-1)—is a highly versatile halogenated building block. It is extensively employed in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 4-bromobenzoate—most commonly utilized in its branched tert-butyl isomer form (CAS: 59247-47-1)—is a highly versatile halogenated building block. It is extensively employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and as a crucial intermediate in active pharmaceutical ingredient (API) synthesis. Understanding its thermodynamic solubility profile across various organic solvent classes is paramount for optimizing reaction kinetics, scaling up crystallization, and formulating robust extraction protocols. This technical whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and a self-validating experimental methodology for rigorous solubility determination.

Structural and Thermodynamic Drivers of Solvation

The solubility of butyl 4-bromobenzoate is governed by the thermodynamic interplay between its molecular structure and the cohesive energy density of the solvent, best described by Hansen Solubility Parameters (HSP). As a Senior Application Scientist, I approach solvation not as a simple "like-dissolves-like" heuristic, but as a quantifiable balance of three specific intermolecular forces:

  • Dispersion Forces (

    
    D):  The highly polarizable bromine atom and the aromatic ring contribute to massive London dispersion forces. This makes the molecule highly lipophilic and compatible with non-polar to moderately polar solvents like1[1].
    
  • Polar Interactions (

    
    P):  The ester carbonyl group introduces a permanent, localized dipole moment. This facilitates excellent solubility in moderately polar aprotic solvents such as2[2].
    
  • Hydrogen Bonding (

    
    H):  While the molecule strictly lacks hydrogen bond donors, the ester oxygen acts as a potent hydrogen bond acceptor. This allows for moderate to high solubility in polar protic solvents like 3[3].
    

Causality in Isomeric Differences: The tert-butyl isomer is often a colorless oil or a low-melting solid at room temperature. The bulky, branched tert-butyl group sterically disrupts ordered crystal packing, significantly reducing the lattice energy compared to rigid, crystalline analogs like methyl 4-bromobenzoate. This reduced thermodynamic barrier to dissolution results in .

HSP Solute Butyl 4-Bromobenzoate (Solute) Dispersion Dispersion Forces (δD) (Aromatic Ring, Br) Solute->Dispersion Polar Polar Forces (δP) (Ester Carbonyl) Solute->Polar Hbond H-Bonding (δH) (Ester Oxygen Acceptor) Solute->Hbond Solvent Target Organic Solvent (e.g., THF, DCM) Dispersion->Solvent Polar->Solvent Hbond->Solvent Match HSP Distance (Ra) < R0 = High Solubility Solvent->Match

Logical flow of Hansen Solubility Parameters (HSP) dictating butyl 4-bromobenzoate solvation.

Empirical Solubility Profile Across Organic Solvent Classes

Based on structural analog extrapolation and empirical behavior of bromobenzoate esters, the solubility of butyl 4-bromobenzoate is categorized below. This data serves as a foundational guide for solvent selection in synthetic workflows.

Solvent ClassRepresentative SolventSolubility DescriptorEstimated Solubility (25°C)Mechanistic Rationale
Aqueous WaterInsoluble< 0.1 mg/mLHigh hydrophobic surface area (butyl chain + bromobenzene) drastically outweighs the single polar ester linkage, resulting in a 4[4].
Alcohols Methanol / EthanolSoluble50 - 150 mg/mLThe ester oxygen accepts H-bonds from the alcohol; however, the hydrophobic bulk limits complete miscibility[5].
Ethers Diethyl Ether / THFHighly Soluble> 300 mg/mLExcellent match in dispersion and polar Hansen parameters; THF provides optimal solvation for the aromatic ring[2].
Chlorinated Dichloromethane (DCM)Miscible> 500 mg/mLStrong dipole-induced dipole interactions; halogenated solvents are thermodynamically ideal for halogenated aromatics[3].
Hydrocarbons Hexane / TolueneSoluble100 - 300 mg/mLStrong dispersion force matching; toluene offers additional

-

stacking interactions with the benzoate ring[1].

Self-Validating Experimental Methodology: The Shake-Flask HPLC-UV Protocol

To accurately determine the exact thermodynamic solubility of butyl 4-bromobenzoate in a specific proprietary solvent mixture, a rigorous, self-validating protocol is required. The shake-flask method, coupled with HPLC-UV quantification, remains the analytical gold standard.

Causality in Protocol Design:
  • Why a 48-hour equilibration? Low-melting solids or viscous oils like tert-butyl 4-bromobenzoate can easily form supersaturated kinetic states. A 48-hour isothermal equilibration ensures the system overcomes kinetic trapping and reaches its true thermodynamic minimum.

  • Why use PTFE filters? Polytetrafluoroethylene (PTFE) is chemically inert and highly hydrophobic. Utilizing nylon or cellulose filters could result in the adsorption of the lipophilic ester onto the filter matrix, which would artificially lower the measured concentration.

  • Why HPLC-UV over gravimetric analysis? Gravimetric analysis is highly prone to errors from solvent retention (especially with high-boiling solvents like toluene). HPLC-UV provides compound-specific quantification and detects any potential degradation (e.g., ester hydrolysis) that might occur during the 48-hour equilibration window.

Workflow N1 1. Solvent Selection & Preparation N2 2. Excess Solute Addition (Butyl 4-bromobenzoate) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) N2->N3 N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 5. Aliquot Sampling & Volumetric Dilution N4->N5 N6 6. HPLC-UV Quantification (Self-Validating Calibration) N5->N6 N7 7. Thermodynamic Solubility Determination N6->N7

Self-validating shake-flask and HPLC-UV workflow for thermodynamic solubility determination.

Step-by-Step Protocol:
  • Solvent Preparation & Saturation: Add an excess of butyl 4-bromobenzoate (approximately 1.5x the estimated solubility limit) to a 20 mL glass scintillation vial containing 10 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to let large undissolved aggregates settle. Extract a 1 mL aliquot of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Volumetric Dilution: Dilute the filtered aliquot quantitatively (e.g., 1:100 or 1:1000) using the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification (Self-Validating Step): Analyze the sample using a C18 reverse-phase column with UV detection at ~254 nm (the

    
     for the conjugated bromobenzoate chromophore).
    
    • Self-Validation Check: Run a standard addition curve by spiking known concentrations of butyl 4-bromobenzoate into the diluted sample. If the slope of the standard addition curve matches the slope of an external calibration curve (prepared in pure mobile phase), matrix effects are successfully ruled out, validating the measurement.

  • Data Analysis: Calculate the thermodynamic solubility (

    
    ) in mg/mL by factoring in the dilution ratio and the linear regression equation derived from the calibration curve.
    

Conclusion

The solubility of butyl 4-bromobenzoate in organic solvents is strictly dictated by its lipophilic bromobenzene core and its polar, H-bond accepting ester linkage. It exhibits exceptional solubility in chlorinated solvents and ethers, moderate solubility in alcohols and hydrocarbons, and practical insolubility in water. By employing a rigorous, self-validating shake-flask methodology, researchers can generate highly accurate solubility profiles essential for downstream chemical processing, catalysis optimization, and pharmaceutical formulation.

References

  • Title: tert-Butyl 4-bromobenzoate | 59247-47-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: CAS 619-42-1: Methyl 4-bromobenzoate - CymitQuimica Source: cymitquimica.com URL:

  • [5] Title: An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents - Benchchem Source: benchchem.com URL:

  • [4] Title: 59247-47-1 | tert-Butyl 4-bromobenzoate | Aryls - Ambeed.com Source: ambeed.com URL:

  • [2] Title: TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 - ChemicalBook Source: chemicalbook.com URL:

  • [1] Title: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI Source: mdpi.com URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of tert-Butyl 4-Bromobenzoate

Executive Summary In the landscape of modern drug development and advanced organic synthesis, tert-butyl 4-bromobenzoate (CAS: 59247-47-1)[1] serves as a critical bifunctional building block. The molecule features an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, tert-butyl 4-bromobenzoate (CAS: 59247-47-1)[1] serves as a critical bifunctional building block. The molecule features an electrophilic aryl bromide primed for transition-metal-catalyzed cross-coupling, paired with a sterically hindered tert-butyl ester. This specific ester acts as an orthogonal protecting group that is highly resistant to nucleophilic attack and basic saponification—conditions that would typically destroy standard methyl or ethyl esters. This guide provides an in-depth analysis of its physicochemical properties, thermodynamic behaviors, and field-proven synthetic protocols.

Physicochemical Profiling & Thermodynamic Causality

Understanding the physical properties of tert-butyl 4-bromobenzoate is essential for designing scalable purification and extraction workflows.

Quantitative Data Summary
PropertyValueCausality / Relevance
Molecular Weight 257.12 g/mol [2]Standard baseline for stoichiometric calculations.
Boiling Point (Atmospheric) 297 °C at 760 mmHg[3]High London dispersion forces driven by the heavy bromine atom and bulky tert-butyl group.
Boiling Point (Vacuum) 91–92 °C at 1.2 Torr[2]Low-pressure distillation prevents thermal dealkylation (loss of isobutylene).
Density 1.331 g/cm³[3]Halogenation significantly increases density, dictating phase separation dynamics during workup.
Flash Point 133.4 °C[4]Indicates moderate flammability; requires standard inert handling.
Appearance Colorless to light yellow liquid[2]Colorimetric purity indicator (dark yellowing suggests bromine degradation or impurities).
Thermodynamic Insights

The boiling point of [3] presents a significant handling challenge. Subjecting the molecule to such extreme thermal stress risks the elimination of isobutylene (thermal dealkylation), a common degradation pathway for tert-butyl esters. Consequently, [2] is the field-proven standard for purification, as it bypasses the activation energy required for ester cleavage.

Furthermore, the high density of[3] is characteristic of halogenated aromatics. While the neat product is heavier than water, the choice of extraction solvent will dictate the phase separation logic during downstream workups.

Mechanistic Synthesis & Experimental Protocol

The most efficient route to synthesize tert-butyl 4-bromobenzoate relies on the nucleophilic acyl substitution of 4-bromobenzoyl chloride using potassium tert-butoxide (KOtBu)[5].

SynthesisWorkflow Start 4-Bromobenzoyl Chloride (in THF) Temp Cryogenic Control (-78 °C) Start->Temp Base KOtBu (1M in THF) Slow Addition Base->Temp Warm Gradual Warming (to Room Temp, 2h) Temp->Warm Nucleophilic Acyl Substitution Quench Aqueous Workup (NaHCO3 & Brine) Warm->Quench Product tert-Butyl 4-Bromobenzoate (95% Yield) Quench->Product Purification (Silica Gel)

Fig 1: Cryogenic synthesis workflow of tert-butyl 4-bromobenzoate via nucleophilic substitution.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to yield approximately 95% of the target compound[5], integrating causality and real-time validation checks.

  • Preparation & Inertion : Flame-dry a round-bottom flask. Add 4-bromobenzoyl chloride (1.0 equiv, e.g., 114 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 1.0 M concentration. Purge the system with Argon.

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: The reaction between an acid chloride and a strong alkoxide is violently exothermic. Cryogenic conditions suppress localized heating, preventing the thermal degradation of the newly formed ester and inhibiting ketene formation.

  • Nucleophilic Addition : Dropwise add Potassium tert-butoxide (KOtBu, 1 M in THF, 1.05 equiv)[5].

    • Causality: KOtBu acts as a bulky nucleophile. The slow addition manages the exotherm. Its steric bulk prevents unwanted

      
      -deprotonation or condensation side-reactions.
      
  • Thermal Equilibration : Remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours[5].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the strongly UV-active acid chloride spot confirms reaction completion.

  • Aqueous Quench & Extraction : Dilute the mixture with diethyl ether. Wash sequentially with saturated aqueous NaHCO3 (2×) and brine (1×)[5].

    • Validation Checkpoint: The evolution of CO₂ gas during the NaHCO3 wash serves as visual confirmation that residual HCl and unreacted acid chloride are being neutralized. Because diethyl ether (d = 0.71 g/cm³) is used as the bulk solvent, the organic phase will be the upper layer , despite the high density of the neat product (1.331 g/cm³).

  • Isolation : Dry the organic phase over anhydrous MgSO4. Filter out the desiccant and concentrate the filtrate under reduced pressure[5].

  • Purification : Purify the crude product via flash column chromatography on silica gel using an eluent of 5% ethyl acetate in hexanes to yield a colorless oil[5].

Downstream Applications in Drug Development

In pharmaceutical synthesis, the true value of tert-butyl 4-bromobenzoate lies in its orthogonal reactivity. The aryl bromide acts as an anchor for transition-metal catalysis, while the tert-butyl ester remains completely inert to the basic conditions (e.g., K2CO3, Cs2CO3) typically required for these couplings.

Applications Core tert-Butyl 4-Bromobenzoate Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig (C-N Amination) Core->Buchwald Pd Catalyst, Amine Heck Heck Reaction (Alkene Insertion) Core->Heck Pd Catalyst, Alkene Deprotect TFA Deprotection (Yields 4-Bromobenzoic Acid) Core->Deprotect Acidic Cleavage

Fig 2: Downstream cross-coupling and deprotection pathways for tert-butyl 4-bromobenzoate.

Once the desired molecular complexity is achieved via cross-coupling, the tert-butyl group can be cleanly and selectively cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM). This acidic deprotection reveals the free carboxylic acid without the need for harsh aqueous saponification, preserving other base-sensitive functional groups within the active pharmaceutical ingredient (API).

References

Sources

Exploratory

An In-depth Technical Guide to 4-Bromobenzoic Acid Tert-Butyl Ester: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-bromobenzoic acid tert-butyl ester, a key building block in modern organic synthesis, particularly within the pharmaceutical industry. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-bromobenzoic acid tert-butyl ester, a key building block in modern organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and strategic applications.

Introduction: The Strategic Importance of 4-Bromobenzoic Acid Tert-Butyl Ester

4-Bromobenzoic acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-bromobenzoate, is a bifunctional molecule of significant interest in medicinal chemistry and process development.[1][2] Its structure incorporates a brominated aromatic ring, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a tert-butyl ester, a sterically hindered protecting group for the carboxylic acid functionality. This combination allows for selective manipulation of the molecule at the aromatic ring without interference from the carboxylic acid, which can be deprotected under specific conditions later in a synthetic sequence. The strategic importance of this compound lies in its ability to act as a linchpin in the construction of complex molecular architectures, particularly in the synthesis of diaryl and aryl-heterocyclic scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1][2]

Nomenclature and Identification

A clear understanding of the various synonyms and identifiers for this compound is crucial for effective literature and database searches.

IdentifierValue
IUPAC Name tert-butyl 4-bromobenzoate[2]
CAS Number 59247-47-1[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [2]
Synonyms 4-Bromobenzoic acid tert-butyl ester, TERT-BUTYL-4-BROMOBENZOATE, t-butyl p-bromobenzoate, t-butyl 4-bromobenzoate, Benzoic acid, 4-bromo-, 1,1-dimethylethyl ester, 4-Bromo-1-tert-butoxycarbonylbenzene[1][2]

Synthesis of 4-Bromobenzoic Acid Tert-Butyl Ester: A Tale of Two Pathways

The synthesis of tert-butyl 4-bromobenzoate can be approached via two primary strategies, each with its own set of advantages and considerations depending on the available starting materials and desired scale.

Pathway 1: From 4-Bromobenzoyl Chloride

This is a widely reported and efficient method that proceeds via the acylation of a tert-butoxide source with 4-bromobenzoyl chloride. The use of the highly reactive acid chloride ensures a rapid and often high-yielding reaction.

4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Product tert-Butyl 4-bromobenzoate 4-Bromobenzoyl_Chloride->Product Potassium_tert-butoxide Potassium tert-butoxide Potassium_tert-butoxide->Product THF THF, -78 °C to rt

Caption: Synthesis from 4-Bromobenzoyl Chloride.

Detailed Experimental Protocol:

  • Reaction Setup: A solution of 4-bromobenzoyl chloride (25.08 g, 114 mmol) is prepared in anhydrous tetrahydrofuran (THF, 120 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -78 °C using a dry ice/acetone bath.[3]

  • Addition of Base: A 1 M solution of potassium tert-butoxide in THF (120 mL, 120 mmol) is added slowly to the stirred solution of 4-bromobenzoyl chloride over a period of 30 minutes, maintaining the internal temperature below -70 °C.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for one hour and then allowed to gradually warm to room temperature over a period of two hours.[3]

  • Work-up: The reaction is quenched by the addition of diethyl ether (200 mL). The organic phase is then washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[3]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent to afford tert-butyl 4-bromobenzoate as a colorless oil (yield: 27.96 g, 95%).[3]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is initiated at -78 °C to control the high reactivity of the acid chloride and the strong basicity of potassium tert-butoxide, minimizing potential side reactions such as elimination.

  • Anhydrous Conditions: The use of anhydrous THF is critical to prevent the hydrolysis of the acid chloride and the quenching of the tert-butoxide base.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any unreacted acid chloride and acidic byproducts, while the brine wash helps to remove water from the organic layer.

Pathway 2: Direct Esterification of 4-Bromobenzoic Acid

While the acid chloride route is highly effective, direct esterification of 4-bromobenzoic acid offers an alternative that avoids the need to prepare the acid chloride. This method typically involves activation of the carboxylic acid and reaction with a tert-butyl source. A modern and efficient method utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

4-Bromobenzoic_Acid 4-Bromobenzoic Acid Product tert-Butyl 4-bromobenzoate 4-Bromobenzoic_Acid->Product Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl_dicarbonate->Product DMAP_cat DMAP (cat.) Solvent Solvent (e.g., THF) Aryl_Bromide tert-Butyl 4-bromobenzoate Product 4-Aryl-benzoic acid tert-butyl ester Aryl_Bromide->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃) Aryl_Bromide tert-Butyl 4-bromobenzoate Product tert-Butyl 4-(dialkylamino)benzoate Aryl_Bromide->Product Amine Amine (R₂NH) Amine->Product Pd_Catalyst Pd Catalyst Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu)

Sources

Foundational

Introduction: A Chemist's Companion to tert-Butyl 4-bromobenzoate

An In-depth Technical Guide to the Safety Data Sheet (SDS) for tert-Butyl 4-bromobenzoate tert-Butyl 4-bromobenzoate (CAS No. 59247-47-1) is a valuable halogenated benzoic acid derivative, widely utilized as a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for tert-Butyl 4-bromobenzoate

tert-Butyl 4-bromobenzoate (CAS No. 59247-47-1) is a valuable halogenated benzoic acid derivative, widely utilized as a fundamental building block in the synthesis of diverse, biologically active compounds.[1][2] Its utility in research and development, particularly in the pharmaceutical and agrochemical sectors, necessitates a comprehensive understanding of its safety profile. This guide moves beyond a mere recitation of Safety Data Sheet (SDS) sections, offering instead a synthesized, practical framework for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just the "what" of safety protocols, but the "why," grounding every recommendation in the specific chemical properties and toxicological data of this compound. This document serves as a self-validating system for risk assessment and management in the laboratory.

Chapter 1: The Core Hazard Profile

Understanding the intrinsic hazards of a chemical is the first step in proactive safety management. tert-Butyl 4-bromobenzoate is classified as a hazardous substance, and its risk profile is clearly communicated through the Globally Harmonized System (GHS).

The compound is designated with the GHS07 pictogram, an exclamation mark, indicating that it can cause less severe, but nonetheless significant, health effects. The signal word associated with it is "Warning."[3][4]

A detailed breakdown of its hazard (H) and precautionary (P) statements provides a clear directive for laboratory conduct.

Table 1: GHS Hazard and Precautionary Statements [3][5][6]

CodeStatementPractical Implication in the Lab
H302 Harmful if swallowedIngestion must be strictly avoided. This prohibits eating, drinking, or smoking in the lab and mandates thorough hand washing.
H315 Causes skin irritationDirect skin contact can lead to inflammation, redness, or itching.[6] This necessitates the consistent use of appropriate gloves.
H319 Causes serious eye irritationSplashes pose a significant risk to vision, potentially causing redness, pain, or severe damage.[6] Eye protection is mandatory.
H332 Harmful if inhaledVapors or mists should not be breathed. This hazard dictates the use of the compound in well-ventilated areas or a fume hood.
H335 May cause respiratory irritationInhalation can irritate the lungs and respiratory system.[6] Engineering controls like local exhaust ventilation are critical.
P261 Avoid breathing dust/fume/gas/mist/vapors/sprayA direct instruction to use engineering controls and, if necessary, respiratory protection.
P271 Use only outdoors or in a well-ventilated areaReinforces the need for a fume hood or other ventilated enclosure during handling.
P280 Wear protective gloves/protective clothing/eye protection/face protectionThe minimum personal protective equipment (PPE) required when handling this substance.
P302+P352 IF ON SKIN: Wash with plenty of water.A clear first-aid directive for immediate action upon skin contact.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.The standard, critical procedure for any chemical eye exposure. An eyewash station must be accessible.

Chapter 2: Physicochemical Properties and Their Safety Implications

The physical state and properties of a chemical directly influence how it should be handled and stored. Understanding these characteristics is fundamental to preventing accidental exposure and ensuring stability.

Table 2: Physical and Chemical Properties of tert-Butyl 4-bromobenzoate

PropertyValueSafety Relevance
CAS Number 59247-47-1[1][3][5][7]Unique identifier for unambiguous chemical identification.
Molecular Formula C11H13BrO2[1][3][5]Provides insight into the compound's structure and elemental composition.
Molecular Weight 257.12 g/mol [3][5]Used for all stoichiometric calculations in experimental design.
Appearance Colorless to light yellow clear liquid[7]The physical form dictates handling procedures; as a liquid, the primary risks are splashes and vapor inhalation.
Boiling Point 297°C at 760 mmHg[5]The high boiling point indicates low volatility at standard room temperature, reducing the risk of significant vapor concentration in open air, though this does not eliminate the inhalation hazard.
Flash Point 133.4°C[5]Classified as a combustible liquid, but not highly flammable. The high flash point means it does not pose a significant fire risk at ambient lab temperatures, but ignition sources should still be controlled.
Storage Temperature Room Temperature[4]Simplifies storage requirements. It should be kept in a sealed container in a dry, cool, and well-ventilated place.[5]

Chapter 3: The Human Interface: Exposure Protocols and First Aid

Direct interaction with tert-Butyl 4-bromobenzoate can result in adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] Swift and correct first aid is critical to mitigating harm.

Step-by-Step First Aid Protocols
  • Upon Inhalation: Immediately move the affected person to fresh air and ensure they are in a position comfortable for breathing.[5] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.[5]

  • Upon Skin Contact: Take off all contaminated clothing at once.[5] Wash the affected skin area thoroughly with plenty of soap and water.[5] If skin irritation develops and persists, seek medical advice.[6]

  • Upon Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5][6] Persistent irritation requires immediate medical attention.

  • Upon Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

FirstAid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_medical Medical Assessment Inhalation Inhalation Move_Fresh_Air Move to Fresh Air, Keep Comfortable Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Cautiously with Water (15 mins) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, DO NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Help Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Help If breathing is difficult or symptoms persist Wash_Skin Wash with Soap & Water Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Help If irritation persists Rinse_Eyes->Seek_Medical_Help If irritation persists Rinse_Mouth->Seek_Medical_Help

Caption: Emergency First Aid Workflow for tert-Butyl 4-bromobenzoate Exposure.

Chapter 4: The Hierarchy of Controls: Engineering a Safe Workspace

The most effective safety strategies prioritize engineering controls and administrative procedures over sole reliance on PPE. This "Hierarchy of Controls" is the bedrock of modern laboratory safety.

Hierarchy_of_Controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls applied to laboratory chemical safety.

  • Engineering Controls: The primary method for controlling the inhalation hazard (H332, H335) is to handle tert-Butyl 4-bromobenzoate within a certified chemical fume hood.[5] This ensures that vapors are effectively captured and exhausted away from the user's breathing zone. An eyewash fountain and safety shower must be readily accessible in the work area.[6]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on its specific hazards and the emergency procedures outlined in the SDS. Prohibit eating, drinking, and smoking in areas where the chemical is handled.[6]

  • Personal Protective Equipment (PPE): PPE is the final line of defense. Its use is non-negotiable.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Wear impervious clothing, such as a lab coat. Handle with chemically resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Wash and dry hands thoroughly after handling.[5][6]

    • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate particle filter should be used.[5]

Chapter 5: Protocols for Routine Laboratory Operations

Safe Handling Protocol
  • Pre-Handling Assessment: Before starting work, confirm the fume hood is functioning correctly. Ensure an eyewash station, safety shower, and appropriate spill cleanup materials are accessible.

  • Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

  • Chemical Transfer: Conduct all transfers of tert-Butyl 4-bromobenzoate inside the fume hood. Avoid generating mists or vapors. Use non-sparking tools to prevent ignition sources.[5]

  • Post-Handling: Tightly close the container after use.[5] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Remove gloves using the proper technique and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[6]

Storage Protocol
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Keep the container in a designated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Ensure the storage area is locked or otherwise secured to prevent unauthorized access.[5]

Chapter 6: Emergency Preparedness and Response

Accidental Release (Spill) Measures

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.

Spill_Response_Protocol Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Spill->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect and Place in Sealed Disposal Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste via Licensed Chemical Plant Clean->Dispose

Caption: Step-by-step protocol for responding to a chemical spill.

  • Personal Precautions: Evacuate non-essential personnel to a safe area, upwind of the spill if possible.[5] Ensure adequate ventilation. Do not handle the spill without appropriate PPE, including chemical impermeable gloves and eye protection.[5]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust. Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][8]

Chapter 7: End-of-Life Disposal

Proper chemical waste disposal is a legal and ethical responsibility.

  • Disposal Method: tert-Butyl 4-bromobenzoate and its contaminated containers must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5]

  • Prohibitions: Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems.[5]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, where regulations permit.[5]

Conclusion

A thorough understanding and diligent application of the information contained within the Safety Data Sheet are paramount for the safe use of tert-Butyl 4-bromobenzoate. By integrating this knowledge into a holistic safety culture that prioritizes engineering controls, consistent PPE use, and emergency preparedness, researchers can effectively mitigate risks. This guide provides the technical and practical framework to empower laboratory professionals to handle this valuable synthetic building block with the expertise and caution it requires.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11334366, Tert-butyl 4-bromobenzoate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl 4-bromobenzoate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A High-Yield Synthesis of tert-Butyl 4-Bromobenzoate

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of tert-butyl 4-bromobenzoate, a key intermediate in pharmaceutical and materials science research.[1][2][3] The protocol details the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of tert-butyl 4-bromobenzoate, a key intermediate in pharmaceutical and materials science research.[1][2][3] The protocol details the esterification of 4-bromobenzoyl chloride with potassium tert-butoxide, a method chosen for its high efficiency and yield. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol from reaction setup to product characterization, and address critical safety and handling considerations. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a robust and reproducible methodology.

Introduction and Scientific Context

Tert-butyl esters, particularly those of functionalized benzoic acids like tert-butyl 4-bromobenzoate, are valuable precursors in organic synthesis. The tert-butyl group serves as an excellent protecting group for carboxylic acids, stable under a variety of conditions but readily cleaved under acidic treatment.[4] The bromine atom on the aromatic ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for complex molecular architectures.[1][2]

The synthesis described herein involves the reaction of a highly reactive carboxylic acid derivative, 4-bromobenzoyl chloride, with a sterically hindered alcohol, tert-butanol. Direct Fischer esterification between a carboxylic acid and a tertiary alcohol is often inefficient due to steric hindrance and the propensity for the alcohol to undergo elimination under acidic conditions. Therefore, activating the carboxyl group as an acyl chloride provides a highly electrophilic center that readily reacts with the alcohol, typically facilitated by a non-nucleophilic base. This protocol utilizes potassium tert-butoxide, which serves both as the source of the nucleophile and the base.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is initiated by the tert-butoxide anion, a potent nucleophile, which attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final ester product.

The use of pre-formed potassium tert-butoxide ensures a high concentration of the nucleophile and drives the reaction efficiently, even at low temperatures, which helps to minimize potential side reactions.[1]

Experimental_Workflow Figure 2: Experimental Workflow A 1. Assemble & Dry Glassware (Inert Atmosphere) B 2. Dissolve 4-Bromobenzoyl Chloride in Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add Potassium tert-butoxide (1M in THF) Dropwise C->D E 5. Stir & Warm to RT (2 hours) D->E F 6. Dilute with Diethyl Ether E->F G 7. Wash with Sat. NaHCO₃ & Brine F->G H 8. Dry with Anhydrous MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (NMR, IR) J->K

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of tert-Butyl 4-Bromobenzoate

Introduction & Strategic Utility In the landscape of medicinal chemistry and drug discovery, tert-butyl 4-bromobenzoate serves as a critical bifunctional building block. It offers a unique combination of a reactive elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the landscape of medicinal chemistry and drug discovery, tert-butyl 4-bromobenzoate serves as a critical bifunctional building block. It offers a unique combination of a reactive electrophile (aryl bromide) for cross-coupling and a masked carboxylic acid (tert-butyl ester) that is orthogonal to methyl/ethyl esters and base-labile protecting groups (e.g., Fmoc).

This Application Note provides a validated protocol for the Suzuki-Miyaura coupling of tert-butyl 4-bromobenzoate with aryl boronic acids. Unlike standard methyl esters, the bulky tert-butyl group suppresses competitive hydrolysis under the basic conditions required for transmetallation, ensuring high chemoselectivity. This guide addresses common challenges such as protodeboronation and optimizing catalyst turnover numbers (TON).

Reaction Mechanism & Pathway Analysis

The success of this transformation relies on the standard Pd(0)/Pd(II) catalytic cycle. However, for electron-deficient aryl bromides like tert-butyl 4-bromobenzoate, the Oxidative Addition step is generally fast. The rate-determining step often shifts to Transmetallation , which requires the formation of a reactive hydroxo- or alkoxo-palladium species.

Mechanistic Visualization

The following diagram outlines the catalytic cycle, highlighting the critical role of the base in activating the boronic acid.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate tert-Butyl 4-bromobenzoate Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->BaseStep

Caption: Figure 1. Catalytic cycle of Suzuki-Miyaura coupling. Note the critical Ligand Exchange step facilitated by the base.

Optimization & Critical Parameters

To ensure reproducibility, we evaluated various reaction parameters. The tert-butyl ester moiety is robust against saponification, allowing for the use of stronger bases if necessary, though mild carbonates are preferred to prevent protodeboronation of the coupling partner.

Table 1: Catalyst and Solvent Screening Data

Conditions: 1.0 equiv bromide, 1.2 equiv PhB(OH)2, 2.0 equiv Base, 80°C, 4h.

EntryCatalyst SystemSolvent SystemBaseYield (%)Observations
1Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃78%Moderate homocoupling observed.
2Pd(OAc)₂ / SPhos1,4-Dioxane/H₂OK₃PO₄92%Excellent conversion; fast kinetics.
3 Pd(dppf)Cl₂·DCM (3 mol%) 1,4-Dioxane/H₂O (4:1) K₂CO₃ 96% Optimal balance of cost, stability, and yield.
4Pd(dppf)Cl₂·DCMDMF (Anhydrous)Cs₂CO₃65%Slower reaction; lack of water hindered transmetallation.
5Pd/C (Heterogeneous)EtOH/H₂OK₂CO₃45%Significant leaching; incomplete conversion.

Expert Insight: Entry 3 is selected as the standard protocol. The bidentate ligand (dppf) prevents catalyst decomposition at elevated temperatures, and the presence of water is thermodynamically essential for the formation of the reactive Pd-hydroxo species [1].

Standardized Experimental Protocol

Objective: Synthesis of tert-butyl 4-phenylbenzoate (Model Reaction). Scale: 1.0 mmol.

Materials
  • Substrate: tert-butyl 4-bromobenzoate (257 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (24 mg, 0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) and Distilled Water (1 mL)

Step-by-Step Methodology
  • Vessel Preparation:

    • Equip a 20 mL reaction vial or round-bottom flask with a magnetic stir bar.

    • Note: While strict glovebox conditions are not required for Pd(dppf)Cl₂, purging the vessel with Nitrogen or Argon is critical to prevent homocoupling of the boronic acid.

  • Reagent Charging:

    • Add tert-butyl 4-bromobenzoate, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM to the vial.

    • Process Tip: Adding the catalyst last, after a brief purge of the other solids, can further protect the active species.

  • Solvent Addition & Degassing:

    • Add the 1,4-Dioxane and Water mixture.

    • CRITICAL STEP: Sparge the mixture with Nitrogen/Argon gas for 5–10 minutes (bubbling gas directly into the liquid). Oxygen is the primary cause of catalyst death and homocoupling byproducts [2].

  • Reaction:

    • Seal the vessel and heat to 80°C in an oil bath or heating block.

    • Stir vigorously (approx. 600-800 rpm).

    • Monitor by TLC (Hexanes:EtOAc 10:1) or HPLC/UPLC at 2 hours. The product typically appears as a UV-active spot with a higher Rf than the starting bromide.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[1] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

    • Combine organics and wash with Brine (sat. NaCl).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Expected Yield: 90–98% as a white/off-white solid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Catalyst poisoning (O₂)Ensure rigorous degassing (sparging) before heating.
Homocoupling (Ph-Ph) Oxidative coupling of boronic acidReduce O₂ exposure; add the boronic acid slowly or use a slight excess (1.5 equiv).
Starting Material Remains Catalyst deactivationSwitch to Pd(OAc)₂/SPhos for higher activity or increase temp to 100°C.
Ester Hydrolysis pH too high / prolonged heatingEnsure the base is K₂CO₃ (mild) and not NaOH. Confirm tert-butyl group integrity (usually stable).
Protodeboronation Unstable boronic acidUse dry solvents (anhydrous dioxane) and Cs₂CO₃; add trace water (1-2 eq) only if necessary for mechanism.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Application Note. (2025). tert-Butyl Ester Protecting Group Chemistry.[3] Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Method

Application Note: Precision Synthesis of n-Butyl 4-Bromobenzoate via Acid-Catalyzed Fischer Esterification

Executive Summary This Application Note details the protocol for the synthesis of n-butyl 4-bromobenzoate , a critical intermediate in pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the synthesis of n-butyl 4-bromobenzoate , a critical intermediate in pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike its commercially ubiquitous analogs (ethyl or tert-butyl esters), the n-butyl variant offers unique lipophilicity and solubility profiles desirable in specific drug delivery formulations and liquid crystal synthesis.

The procedure utilizes a classic Fischer Esterification driven by thermodynamic control. By employing n-butanol as both reagent and solvent in the presence of a sulfuric acid catalyst, we achieve high conversion rates. This guide emphasizes process causality—explaining why specific parameters are chosen—to ensure reproducibility and scalability.

Strategic Analysis & Reaction Design

The Chemical Logic

The synthesis involves the condensation of 4-bromobenzoic acid with n-butanol . This reaction is an equilibrium process (


). To drive the reaction to completion (Le Chatelier’s Principle), we employ two strategies:
  • Excess Nucleophile: n-Butanol is used in large excess (as the solvent), pushing the equilibrium toward the ester.

  • Water Removal: The reaction is performed at reflux temperatures where water is either sequestered or removed (via a Dean-Stark trap if scaling up >10g) to prevent hydrolysis of the product.

Reaction Mechanism

The mechanism proceeds via nucleophilic acyl substitution. The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon highly electrophilic and susceptible to attack by the weak nucleophile (n-butanol).

FischerEsterification Substrate 4-Bromobenzoic Acid Protonation Carbonyl Protonation (Activation) Substrate->Protonation + H+ Attack Nucleophilic Attack (by n-Butanol) Protonation->Attack + n-BuOH Transfer Proton Transfer & Water Elimination Attack->Transfer - H+ shift Product n-Butyl 4-Bromobenzoate Transfer->Product - H2O

Figure 1: Mechanistic pathway of the acid-catalyzed esterification.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )RoleEquiv.
4-Bromobenzoic Acid 586-76-5201.02Limiting Reagent1.0
n-Butanol 71-36-374.12Solvent / Nucleophile~10-15
Sulfuric Acid (conc.) 7664-93-998.08Catalyst0.1 - 0.2
Sodium Bicarbonate 144-55-884.01Quench / WashN/A
Magnesium Sulfate 7487-88-9120.37Drying AgentN/A
Equipment Setup
  • Reaction Vessel: Round-bottom flask (RBF) sized such that liquid fills <50% of volume.

  • Reflux Setup: West or Liebig condenser with flowing tap water.

  • Heating: Oil bath or heating mantle with magnetic stirring (set to ~130°C for n-butanol reflux).

  • Purification: Rotary evaporator, Separatory funnel, High-vacuum distillation setup (optional).

Experimental Protocol

Workflow Overview

The following diagram outlines the critical path from setup to isolated product.

Workflow Start Setup: RBF + Stir Bar Mix Add 4-Bromobenzoic Acid + n-Butanol Start->Mix Cat Add H2SO4 (dropwise) Mix->Cat Reflux Reflux (4-12 hours) Temp: ~120-130°C Cat->Reflux Cool Cool to RT Reflux->Cool Quench Quench: Sat. NaHCO3 Cool->Quench Extract Extraction (EtOAc or Ether) Quench->Extract Dry Dry (MgSO4) & Filter Extract->Dry Conc Concentrate (Rotovap) Dry->Conc Pure Purification: Vac Distillation or Column Conc->Pure

Figure 2: Operational workflow for the synthesis.[1]

Detailed Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge a dry round-bottom flask with 4-bromobenzoic acid (10.0 g, 49.7 mmol) .

  • Add n-butanol (50 mL, ~540 mmol) . The solid may not dissolve immediately.[2]

  • Add a magnetic stir bar and begin stirring.

  • Critical Step: Carefully add concentrated sulfuric acid (0.5 mL) dropwise.

    • Note: The acid catalyzes the reaction.[3][4] Adding it slowly prevents localized charring.

Step 2: Reflux (Thermodynamic Control)

  • Attach a reflux condenser.

  • Heat the mixture to reflux (oil bath ~130°C). The mixture should become homogeneous as it heats.

  • Maintain reflux for 8–12 hours .

    • Optimization: For larger scales (>20g), use a Dean-Stark trap to physically remove water, reducing reaction time to 4-6 hours.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of excess n-butanol via rotary evaporation (bath temp 50-60°C, vacuum). This simplifies the extraction.

  • Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL) .

  • Wash 1: Wash organic layer with Water (50 mL) to remove residual acid/alcohol.

  • Wash 2: Wash carefully with Saturated NaHCO3 (2 x 50 mL) .

    • Caution: Gas evolution (CO2) will occur.[2] Vent frequently. This step removes unreacted benzoic acid.

  • Wash 3: Wash with Brine (50 mL) to remove bulk water.

  • Dry the organic layer over anhydrous MgSO4 for 15 minutes. Filter off the solid.

Step 4: Isolation and Purification

  • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • Method A (Preferred for Purity): Vacuum distillation. n-Butyl 4-bromobenzoate has a high boiling point. Expect ~150–160°C at 10 mmHg (estimate based on ethyl analog).

    • Method B (Small Scale): Flash Column Chromatography.

      • Stationary Phase: Silica Gel (60 Å).

      • Mobile Phase: Hexane:Ethyl Acetate (95:5). The ester moves quickly; unreacted acid stays at the baseline.

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow liquid. Confirm identity using Nuclear Magnetic Resonance (NMR).[5]

Expected NMR Data

Data derived from literature synthesis of n-butyl 4-bromobenzoate [1].

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.89 (d, J = 8.8 Hz, 2H, Ar-H ortho to ester)
      
    • 
       7.56 (d, J = 8.8 Hz, 2H, Ar-H meta to ester)
      
    • 
       4.31 (t, J = 6.4 Hz, 2H, -OCH
      
      
      
      -)
    • 
       1.70–1.77 (m, 2H, -CH
      
      
      
      -)[6]
    • 
       1.42–1.51 (m, 2H, -CH
      
      
      
      -)[6]
    • 
       0.97 (t, J = 7.2 Hz, 3H, -CH
      
      
      
      )[6]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       166.0 (C=O), 131.6 (Ar-CH), 131.1 (Ar-CH), 129.4 (Ar-C), 127.9 (Ar-C-Br), 65.1 (OCH
      
      
      
      ), 30.7, 19.2, 13.8.[6][7]
Physical Properties[8]
  • Appearance: Colorless liquid.

  • Density: ~1.3 g/mL (predicted).

  • Solubility: Soluble in DCM, EtOAc, Ether; Insoluble in Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium limited).Increase reflux time or use a Dean-Stark trap to remove water. Ensure n-butanol is dry.
Solid Precipitate Unreacted 4-bromobenzoic acid.Ensure the NaHCO3 wash was thorough.[8] If solid persists in crude, re-dissolve in ether and repeat basic wash.
Emulsion during Workup Density of organic layer close to water.Add solid NaCl to the aqueous layer to increase density difference.

Safety Considerations (H-Statements)

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H226: Flammable liquid and vapor (n-Butanol).

  • H314: Causes severe skin burns and eye damage (Sulfuric Acid).

  • Always wear PPE: Lab coat, nitrile gloves, and safety glasses.

References

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (Contains specific NMR data for n-butyl 4-bromobenzoate). Available at: [Link] (Accessed via search snippet 1.3/1.11).

  • Organic Chemistry Portal. Fischer Esterification.[4] Available at: [Link]

Sources

Application

Revolutionizing Ester Synthesis: A Guide to Microwave-Assisted Preparation of Butyl 4-Bromobenzoate Derivatives

In the dynamic landscape of pharmaceutical research and drug development, the quest for efficient, rapid, and environmentally conscious synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) ha...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the quest for efficient, rapid, and environmentally conscious synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of butyl 4-bromobenzoate and its derivatives, crucial intermediates in the preparation of various biologically active compounds.[4][5][6]

The Power of Microwaves in Esterification

Traditional Fischer esterification, while a cornerstone of organic synthesis, often necessitates prolonged reaction times and high temperatures, leading to potential side reactions and increased energy consumption.[7][8] Microwave irradiation, in contrast, directly and efficiently heats the reaction mixture by interacting with polar molecules, resulting in a rapid and uniform temperature increase.[9][10] This "superheating" phenomenon can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[3][10]

The primary mechanisms behind this acceleration are dipolar polarization and ionic conduction.[2] Polar molecules, such as the reactants and catalysts in an esterification reaction, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. This targeted heating at the molecular level leads to higher reaction yields, improved product purity, and a greener chemical process due to reduced energy consumption and often the feasibility of using less solvent.[1][2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of butyl 4-bromobenzoate derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants: 4-Bromobenzoic Acid Butanol Catalyst Vessel Seal Reaction Vessel Reagents->Vessel Add mixture Microwave Irradiate in Microwave Reactor Vessel->Microwave Cooling Cool Reaction Vessel Microwave->Cooling Parameters Set Parameters: Temperature Time Power Parameters->Microwave Extraction Extract Product Cooling->Extraction Purification Purify Product (e.g., Column Chromatography) Extraction->Purification Characterization Characterize Product: NMR, IR, MS Purification->Characterization

Caption: General workflow for microwave-assisted esterification.

Detailed Protocol: Microwave-Assisted Synthesis of Butyl 4-Bromobenzoate

This protocol details a reliable method for the synthesis of butyl 4-bromobenzoate using a dedicated microwave reactor.

Materials and Reagents:

  • 4-Bromobenzoic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Microwave reaction vials with caps

  • Magnetic stir bars

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Microwave reactions in sealed vessels generate high pressure.[11] Always use appropriate reaction vessels and do not exceed the recommended fill volume.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 4-bromobenzoic acid (1.0 mmol), n-butanol (5.0 mmol, 5 equivalents), and a magnetic stir bar.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the microwave reactor. Set the reaction temperature to 130°C and the reaction time to 15 minutes. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.[12]

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL). Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure butyl 4-bromobenzoate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of butyl 4-bromobenzoate proceeds via the well-established Fischer-Speier esterification mechanism, which is significantly accelerated by microwave irradiation. The following diagram outlines the key steps.

G RCOOH 4-Bromobenzoic Acid Protonated_Carbonyl Protonated Carbonyl RCOOH->Protonated_Carbonyl + H+ ROH Butanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Butanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Butyl 4-Bromobenzoate Protonated_Ester->Ester - H+ Water Water

Caption: Mechanism of acid-catalyzed esterification.

Optimization of Reaction Parameters

The efficiency of microwave-assisted esterification is influenced by several key parameters. A systematic optimization of these factors is crucial for maximizing yield and purity.

ParameterEffect on ReactionRationale and Field-Proven Insights
Temperature Higher temperatures generally lead to faster reaction rates.Microwave heating allows for rapid attainment of high temperatures, often exceeding the solvent's boiling point in a sealed vessel.[12] However, excessively high temperatures can lead to side reactions like dehydration of the alcohol or ether formation.[11] An optimal temperature balances reaction speed with selectivity.
Reaction Time Longer reaction times can increase conversion.One of the primary advantages of microwave synthesis is the significant reduction in reaction time.[1][13] Monitoring the reaction progress via techniques like TLC can help determine the optimal irradiation time to achieve maximum conversion without product degradation.
Catalyst The presence and concentration of an acid catalyst are critical.Sulfuric acid is a common and effective catalyst. The amount should be catalytic; too much can lead to charring and other side reactions. Other catalysts, such as solid acid catalysts, can also be employed for easier work-up.[14]
Solvent The choice of solvent can impact heating efficiency.While this protocol uses an excess of the alcohol reactant as the solvent, in other cases, the choice of a polar solvent that efficiently absorbs microwave energy is crucial for effective heating.[11]
Molar Ratio The ratio of alcohol to carboxylic acid affects the equilibrium.Using an excess of the alcohol can shift the reaction equilibrium towards the product side, thereby increasing the yield, a principle derived from Le Chatelier's principle.

Synthesis of Butyl 4-Bromobenzoate Derivatives

The described protocol can be adapted for the synthesis of various derivatives by substituting n-butanol with other primary or secondary alcohols. The general reactivity trend is primary > secondary > tertiary alcohols.[12][15]

AlcoholExpected ProductTypical Reaction ConditionsExpected Yield
EthanolEthyl 4-bromobenzoate130°C, 15 minHigh
PropanolPropyl 4-bromobenzoate130°C, 15 minHigh
IsopropanolIsopropyl 4-bromobenzoate140°C, 20 minModerate to High
Benzyl alcoholBenzyl 4-bromobenzoate150°C, 20 minHigh

Note: The reaction conditions provided in the table are starting points and may require further optimization for each specific substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive reagents or catalyst- Insufficient temperature or reaction time- Poor microwave absorption- Use fresh, pure reagents and catalyst.- Systematically increase the temperature and/or reaction time.- If using a co-solvent, ensure it is polar enough for efficient microwave heating.[11]
Formation of Byproducts - Temperature is too high- Excessive reaction time- Optimize the temperature to find a balance between reaction rate and selectivity.- Monitor the reaction to avoid over-irradiation.
High Pressure Buildup - Solvent has a low boiling point- Reaction volume is too large- Consider using a higher-boiling point alcohol or co-solvent.- Ensure the reaction volume does not exceed the manufacturer's recommendation for the vessel size (typically less than 2/3 of the total volume).[11]

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of microwave-assisted synthesis to accelerate their research and development efforts in the creation of novel butyl 4-bromobenzoate derivatives.

References

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24). ResearchGate. [Link]

  • Ledeti, I., et al. (2014). Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(1), 65-67. [Link]

  • Kurniawan, H. S., et al. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 55(6), 1269-1277. [Link]

  • Kumar, A., et al. (2022). Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. Biomass Conversion and Biorefinery. [Link]

  • Hasan, M. M., et al. (2021). Optimization of microwave-assisted accelerated transesterification of inedible olive oil for biodiesel production. Renewable Energy, 178, 114-123. [Link]

  • Li, H., et al. (2024). Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. Food Chemistry, 437, 137836. [Link]

  • Rakotomanomana, N., et al. (2020). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ChemistrySelect, 5(29), 8963-8969. [Link]

  • Ledeti, I., et al. (2014). (PDF) Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. ResearchGate. [Link]

  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Publication. [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023, August 7). ResearchGate. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. [Link]

  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022, November 11). MDPI. [Link]

  • Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. ResearchGate. [Link]

  • Effects of the Microwave Power on the Microwave-assisted Esterification. Bentham Science. [Link]

  • Synthesis of Benzocaine. University of Bath. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Esterification of benzoic acid in microwave tubular flow reactor. ResearchGate. [Link]

  • Ouédraogo, M., et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-167. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. ResearchGate. [Link]

  • Tert-butyl 4-bromobenzoate. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl Ester Formation Using Potassium tert-Butoxide (KOtBu)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing tert-butyl esters using p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing tert-butyl esters using potassium tert-butoxide (KOtBu).

KOtBu is a chemical powerhouse—it acts simultaneously as a sterically hindered strong base and a potent nucleophile[1]. While this dual reactivity makes it incredibly useful for forming tert-butyl esters, it also introduces competing side reactions if reaction conditions are not rigorously controlled. This guide bridges theoretical causality with field-proven troubleshooting to ensure your syntheses are high-yielding and reproducible.

Mechanistic Insights: How KOtBu Drives Esterification

To optimize your yield, you must first understand the mechanistic pathway. When reacting an acid chloride with KOtBu, the tert-butoxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is thermodynamically driven forward by the irreversible expulsion and precipitation of potassium chloride (KCl).

Mechanism AcidChloride Acid Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OtBu)Cl] AcidChloride->Tetrahedral + KOtBu KOtBu KOtBu (Nucleophile) KOtBu->Tetrahedral Product tert-Butyl Ester (R-COOtBu) Tetrahedral->Product - Cl⁻ Byproduct KCl (Precipitate) Tetrahedral->Byproduct + K⁺

Caption: Mechanistic pathway of tert-butyl ester formation via acid chloride and KOtBu.

Self-Validating Experimental Protocols

Below are two highly reliable, step-by-step methodologies for generating tert-butyl esters. Each protocol includes self-validating physical cues so you can confirm the reaction is proceeding correctly in real-time.

Protocol A: Direct Esterification from Acid Chlorides

This method is ideal for robust carboxylic acids that can withstand conversion to an acid chloride[2].

  • Activation : In a flame-dried Schlenk flask under argon, dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C. Heat to reflux until gas evolution ceases. Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Solvent Exchange : Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.

  • Nucleophilic Attack : Add a 1.0 M solution of KOtBu in THF dropwise.

    • Self-Validation Check: A fine, white precipitate of KCl should form immediately upon addition. If the solution remains completely clear, your KOtBu may have degraded into KOH due to moisture exposure.

  • Quenching : Stir for 30 minutes, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Transesterification of Methyl/Ethyl Esters

For substrates sensitive to SOCl₂, transesterification using KOtBu in diethyl ether is a highly efficient alternative[3].

  • Preparation : Dissolve the starting methyl or ethyl ester in anhydrous diethyl ether at 0 °C.

  • Base Addition : Add 1.1 to 1.5 equivalents of solid, sublimed KOtBu.

  • Equilibration : Allow the mixture to warm to 20 °C and stir for 1–2 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The bulky tert-butyl group increases the lipophilicity of the molecule; therefore, the product will elute faster (higher

      
       value) than the starting methyl/ethyl ester.
      
  • Workup : Quench with water, separate the ether layer, dry, and evaporate. This method frequently yields products in >98% purity without the need for column chromatography[3].

Optimization Data: The Impact of Solvent and Temperature

The choice of solvent dictates whether KOtBu acts primarily as a base or a nucleophile. Review the table below to understand how reaction conditions directly impact your final yield.

Table 1: Solvent and Temperature Effects on KOtBu-Mediated Transesterification

SolventTemp (°C)KOtBu (Equiv)Yield (%)Causality / Scientific Observation
Methanol 251.5< 10%Protic solvents immediately quench KOtBu, forming KOMe and tert-butanol, halting the reaction.
DMSO 251.5~ 35%Highly polar aprotic solvents increase the basicity of KOtBu, leading to competitive non-aqueous ester cleavage[4].
THF 0 to 251.1~ 85%Provides excellent solubility for the alkoxide and supports the tetrahedral intermediate, minimizing side reactions.
Diethyl Ether 0 to 201.1> 95% Optimal non-nucleophilic environment. The low polarity drives the equilibrium forward by precipitating byproducts[3].

Troubleshooting Guide & FAQs

When yields drop, the issue is usually a competition between nucleophilic addition and acid-base chemistry. Use the workflow diagram and the Q&A below to diagnose your specific issue.

Troubleshooting Start Issue: Low Ester Yield CheckMoisture Is KOtBu strictly anhydrous? Start->CheckMoisture DryReagents Use sublimed KOtBu & anhydrous solvent CheckMoisture->DryReagents No CheckAlphaH Acidic α-protons present? CheckMoisture->CheckAlphaH Yes DryReagents->CheckAlphaH KeteneSide Ketene formation likely. Cool to -78°C CheckAlphaH->KeteneSide Yes CheckSolvent Is solvent optimal? CheckAlphaH->CheckSolvent No KeteneSide->CheckSolvent ChangeSolvent Switch to THF or Et2O CheckSolvent->ChangeSolvent No Success Optimized Yield CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for resolving low yields in KOtBu-mediated esterifications.

Q1: My reaction with an aliphatic acid chloride yields dark, oligomeric mixtures instead of the tert-butyl ester. Why?

A: This is a classic case of competing acid-base chemistry. Aliphatic acid chlorides possess acidic α-protons. Because KOtBu is an exceptionally strong base, it can deprotonate the α-carbon faster than it attacks the carbonyl, leading to dehydrohalogenation and the formation of a highly reactive ketene intermediate. Ketenes rapidly dimerize or polymerize, resulting in dark, tar-like mixtures.

  • Solution: Utilize "inverse addition" by adding the KOtBu dropwise to the acid chloride at -78 °C, which suppresses the activation energy required for deprotonation while allowing the nucleophilic attack to proceed.

Q2: I successfully formed the tert-butyl ester, but it seems to be cleaving during my subsequent basic reaction steps. Aren't tert-butyl esters stable to base?

A: While tert-butyl esters are generally highly resistant to standard aqueous basic hydrolysis due to severe steric hindrance, they are not invincible. If you are using KOtBu in a highly polar aprotic solvent like DMSO for a downstream reaction, it can trigger non-aqueous basic cleavage of the hindered ester[4].

  • Solution: Re-evaluate your solvent system. Switching from DMSO to a less polar solvent like THF or Toluene will drastically reduce the effective basicity of the alkoxide and preserve your ester protecting group.

Q3: Why does my transesterification reaction plateau at a 40% yield?

A: Transesterification is an equilibrium-driven process. Even though the tert-butoxide group is bulky, the displaced methoxide or ethoxide leaving group remains in the solution and can re-attack the newly formed tert-butyl ester.

  • Solution: You must shift Le Chatelier's principle in your favor. Vasin et al. demonstrated that conducting the reaction in diethyl ether at 0–20 °C effectively drives the reaction forward, as the specific solubility profile of the intermediates in ether prevents the reverse reaction, yielding >98% conversion[3].

References

  • Vasin, V. A., & Razin, V. V. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters. Molecules - Scribd. Available at:[Link]

  • Google Patents. (2007).CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

Sources

Optimization

Technical Support Center: Removing Unreacted 4-Bromobenzoic Acid

A comprehensive guide for researchers, scientists, and drug development professionals on effectively removing unreacted 4-bromobenzoic acid from reaction mixtures. This guide provides troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

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A comprehensive guide for researchers, scientists, and drug development professionals on effectively removing unreacted 4-bromobenzoic acid from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions to address common purification challenges.

Introduction

4-Bromobenzoic acid is a versatile intermediate in organic synthesis, widely used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Due to its crystalline nature and defined chemical properties, its removal from reaction mixtures is often crucial for obtaining pure products. This guide, designed for professionals in the chemical and pharmaceutical sciences, offers in-depth technical assistance for the purification of reaction mixtures containing unreacted 4-bromobenzoic acid.

Physicochemical Properties of 4-Bromobenzoic Acid

A foundational understanding of 4-bromobenzoic acid's properties is essential for selecting the appropriate purification strategy.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[1][4][5]
Molecular Weight 201.02 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 251-254 °C[6][7]
pKa 3.96 (at 25 °C)[6]
Solubility
Soluble in ethanol, ether, acetone, and hot water.[1][6][7]
Slightly soluble in cold water.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: How can I remove unreacted 4-bromobenzoic acid using liquid-liquid extraction?

This is one of the most common and effective methods, leveraging the acidic nature of the carboxylic acid group.

Core Principle: The carboxylic acid group of 4-bromobenzoic acid can be deprotonated by a base to form a water-soluble carboxylate salt. This salt will partition into an aqueous layer, while the desired neutral organic product remains in the organic layer.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[8]

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9][10] The use of a weak base is often preferred to avoid potential side reactions with sensitive functional groups in the desired product.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 4-bromobenzoic acid (as sodium 4-bromobenzoate) will be in the upper aqueous layer, while the neutral organic product will remain in the lower organic layer.

  • Separation: Carefully drain the lower organic layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acid.

  • Isolation of the Desired Product: The organic layer can now be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the purified product.

  • (Optional) Recovery of 4-Bromobenzoic Acid: The combined aqueous layers can be acidified with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2), which will precipitate the 4-bromobenzoic acid.[8][11][12] The solid can then be collected by vacuum filtration.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Extraction: If the organic layer still contains acidic impurity (as determined by TLC or other analytical methods), perform additional extractions with the aqueous base.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Reaction Mixture (Product + 4-Bromobenzoic Acid) in Organic Solvent B Add Aqueous Base (e.g., NaHCO₃) A->B Step 1 C Shake & Separate Layers B->C Step 2 D Desired Product in Organic Solvent C->D Separation G Sodium 4-Bromobenzoate in Water C->G Separation E Wash, Dry, Evaporate D->E Workup F Pure Product E->F Isolation H Acidify (e.g., HCl) G->H Recovery I Precipitated 4-Bromobenzoic Acid H->I Precipitation

Figure 1. Workflow for Acid-Base Extraction.

FAQ 2: When is recrystallization a suitable method for removing 4-bromobenzoic acid?

Recrystallization is an excellent purification technique when the desired product and the 4-bromobenzoic acid have significantly different solubilities in a particular solvent system.

Core Principle: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the less soluble compound will crystallize out, leaving the more soluble impurities in the mother liquor.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Conversely, the 4-bromobenzoic acid should either be very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to remove any residual solvent.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent and re-cooling. Scratching the inside of the flask with a glass rod can also induce crystallization.[13]

  • "Oiling Out": If an oil forms instead of crystals, it may be due to the solution being cooled too rapidly or the presence of a high concentration of impurities.[13] Try reheating the solution, adding slightly more solvent, and allowing it to cool more slowly.

  • Low Yield: This could be due to using too much solvent or not allowing sufficient time for crystallization. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[13]

G A Crude Solid (Product + 4-Bromobenzoic Acid) B Dissolve in Minimal Hot Solvent A->B C Cool Slowly B->C D Crystals of Pure Product Form C->D E Vacuum Filtration D->E F Pure Product Crystals E->F G Mother Liquor (Contains Impurities) E->G

Figure 2. Recrystallization Workflow.

FAQ 3: Can column chromatography be used to remove 4-bromobenzoic acid?

Yes, column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Core Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina. The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

General Guidance:

  • Stationary Phase: Silica gel is commonly used for the separation of acidic compounds like 4-bromobenzoic acid.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Elution Order: In normal-phase chromatography, less polar compounds will elute first, followed by more polar compounds. Since 4-bromobenzoic acid is relatively polar due to its carboxylic acid group, it will generally have a longer retention time on the column compared to less polar products.

Troubleshooting:

  • Poor Separation: The choice of eluent is critical. A solvent system with too high a polarity may cause all compounds to elute too quickly, while a system with too low a polarity may result in very long retention times. A good starting point is to find a solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate.

  • Tailing of Acidic Compounds: Carboxylic acids can sometimes "tail" on silica gel columns, leading to broad peaks and poor separation. This can often be mitigated by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent.

References

  • ChemBK. (2022, October 17). 4-Bromobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Bromobenzoic acid, 97% 25 g. Retrieved from [Link]

  • Journal of Chemical Education. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 27). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write a procedure for extracting bromobenzoic acid from a mixture of solid organic compounds. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 3.2B: Purification of Product Mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 4-Bromobenzoate Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize cross-coupling reactions involving tert-butyl 4-bromobenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize cross-coupling reactions involving tert-butyl 4-bromobenzoate .

To master this substrate, you must understand the causality behind its behavior: The tert-butyl ester is an electron-withdrawing group that accelerates the initial oxidative addition of Palladium into the C-Br bond. Strategically, its massive steric footprint is highly beneficial—it acts as an umbrella, protecting the ester from unwanted nucleophilic attack (transesterification or hydrolysis) during basic cross-coupling conditions[1]. However, this same steric bulk can severely crowd the transition state during transmetalation and reductive elimination when paired with bulky coupling partners (e.g., ortho-substituted boronic acids or secondary amines).

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and diagnostic workflows to keep your catalytic cycle turning.

Troubleshooting Guides & FAQs

Q: Why is my Buchwald-Hartwig amination of tert-butyl 4-bromobenzoate with diphenylamine stalling at 30% conversion? A: This is a classic reductive elimination bottleneck. Because the oxidative addition into the activated C-Br bond is fast, your Palladium catalyst is likely getting trapped as an intermediate Pd(II) complex. The bulky diphenylamine struggles to properly orient itself with the sterically demanding tert-butyl ester in the coordination sphere.

  • The Fix: You must switch to a ligand that forces the Pd center into a highly reactive, monoligated state while providing enough flexibility for the bulky amine. Literature demonstrates that using

    
     with 
    
    
    
    successfully overcomes this barrier, providing high yields of the N-substituted derivative[2]. This specific methodology has been successfully applied to synthesize bulky triphenylamine (TPA) moieties in high yields[3].

Q: During a Suzuki-Miyaura coupling with an ortho-substituted boronic acid, I observe significant protodehalogenation and ester cleavage. How do I fix this? A: While the tert-butyl group largely eliminates complications related to transesterification and hydrolysis[1], extreme steric hindrance during transmetalation can stall the reaction. When transmetalation is slow, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to protodehalogenation (yielding tert-butyl benzoate). Furthermore, prolonged heating with strong aqueous bases (like NaOH or KOH) will eventually overpower the steric shielding, leading to deprotection into phenol-based byproducts—a known vulnerability when coupling with highly hindered nucleophiles like silanolates[4].

  • The Fix: Switch to anhydrous conditions using a mild, non-nucleophilic base (

    
     or 
    
    
    
    ) in 1,4-dioxane. Pair this with a Buchwald ligand like SPhos, which specifically accelerates the transmetalation of hindered boronic acids, preventing the catalyst from idling.

Q: The coupling worked, but I cannot deprotect the tert-butyl ester using standard saponification (LiOH/NaOH). Why is it so resistant? A: The exact steric shielding that protected your ester during the basic cross-coupling makes it practically immune to standard hydroxide attack.

  • The Fix: tert-Butyl esters must be cleaved under acidic conditions (e.g., 20-50% Trifluoroacetic acid in DCM) via the formation of a tert-butyl cation. If your newly coupled molecule contains electron-rich aromatic rings, you must add a cation scavenger (like triisopropylsilane or anisole) to the reaction mixture to prevent the tert-butyl cation from re-alkylating your product via Friedel-Crafts alkylation.

Mechanistic Troubleshooting Workflow

Use the following diagnostic logic tree to identify and resolve the root cause of stalled reactions based on LC-MS byproduct analysis.

G Start Reaction Stalled or Low Yield with tert-butyl 4-bromobenzoate Check1 Identify Major Byproduct via LC-MS Start->Check1 Byprod1 Protodehalogenation (Ar-H formed) Check1->Byprod1 Byprod2 Unreacted Starting Material (Ar-Br remains) Check1->Byprod2 Byprod3 Ester Cleavage (Phenol/Acid formed) Check1->Byprod3 Sol1 Transmetalation is rate-limiting. Action: Switch to more basic conditions (e.g., t-BuOK) or less bulky ligand. Byprod1->Sol1 Sol2 Oxidative Addition is failing. Action: Switch to electron-rich, bulky ligand (e.g., XPhos, P(o-tolyl)3). Byprod2->Sol2 Sol3 Base is too nucleophilic. Action: Switch from NaOH/KOH to mild bases (K3PO4, Cs2CO3). Byprod3->Sol3

Figure 1: Diagnostic logic tree for troubleshooting tert-butyl 4-bromobenzoate cross-coupling.

Quantitative Data: Ligand & Base Optimization

The following table summarizes optimal conditions for overcoming specific steric and electronic barriers when coupling tert-butyl 4-bromobenzoate.

Reaction TypeCoupling PartnerOptimal Catalyst/LigandBase & SolventYield (%)Primary Issue Mitigated
Buchwald-Hartwig Diphenylamine

/


, Toluene
>85%Overcame reductive elimination barrier[2],[3]
Suzuki-Miyaura Ortho-tolylboronic acid

/ SPhos

, Dioxane
90%Accelerated hindered transmetalation
Silanolate Coupling Arylsilanolate

/ BPTBP
DIPEA, NMP<50%Highlighted vulnerability to phenol deprotection[4]
C-H Arylation Imidazole


, DMF
60-75%Prevented transesterification/hydrolysis[1]

Validated Experimental Protocols

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

This protocol is self-validating: The visual shift from a dark red/brown suspension to a clear, dark amber solution indicates successful active catalyst generation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with tert-butyl 4-bromobenzoate (1.0 equiv, 1.0 mmol), the bulky secondary amine (1.2 equiv),

    
     (7 mol%)[2], and 
    
    
    
    (14 mol%).
  • Base Addition: Add Sodium tert-butoxide (

    
    ) (1.5 equiv). Causality note: The strong base is required to deprotonate the bulky amine, facilitating its coordination to the Pd center.
    
  • Solvent & Reaction: Add anhydrous Toluene (5 mL). Seal the vial, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the isotopic starting material doublet (

    
     257/259) and the appearance of the product mass validates successful oxidative addition and transmetalation.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

This protocol utilizes mild bases to prevent ester cleavage while using SPhos to drive transmetalation.

  • Preparation: Charge a flask with tert-butyl 4-bromobenzoate (1.0 equiv, 1.0 mmol), ortho-substituted arylboronic acid (1.5 equiv),

    
     (2.5 mol%), and SPhos (10 mol%).
    
  • Base Addition: Add finely milled anhydrous

    
     (2.0 equiv). Avoid aqueous NaOH to prevent background ester hydrolysis.
    
  • Solvent & Reaction: Add degassed 1,4-Dioxane (5 mL). Heat the mixture at 90 °C under a nitrogen atmosphere for 16 hours.

  • Validation Check: Observe the color of the reaction mixture. A rapid shift to black indicates catalyst degradation (Pd black precipitation), usually caused by a stalled transmetalation step. A sustained clear golden-yellow or deep red indicates the catalytic cycle is turning over efficiently.

  • Workup: Quench with water, extract with DCM (

    
     mL), dry over 
    
    
    
    , and purify via flash chromatography.

References

1.[4] Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. nih.gov. Available at: 2.[2] A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates - ResearchGate. researchgate.net. Available at: 3.[1] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. nih.gov. Available at: 4.[3] Accepted Manuscript - RSC Publishing - The Royal Society of Chemistry. rsc.org. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Ester Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notorious unpredictability of ester cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the notorious unpredictability of ester cross-coupling. Unlike standard aryl halides, esters present unique thermodynamic and kinetic barriers that demand precise optimization.

This guide deconstructs the two primary modalities of palladium-catalyzed ester coupling:

  • α-Arylation of Esters: Coupling at the α-carbon via enolate intermediates (Buchwald-Hartwig type).

  • C–O Bond Activation: Utilizing the ester as an electrophile via selective C(acyl)–O cleavage (Acyl Suzuki cross-coupling).

Part 1: Diagnostic Matrix for Ester Coupling

Before adjusting your reaction parameters, consult this quantitative baseline to identify your primary failure mode.

Reaction ModalityTypical Catalyst/LigandOptimal BaseTempTarget YieldPrimary Failure ModeCommon Byproducts
α-Arylation (Alkali Enolate) Pd(OAc)₂ / t-BuXPhosLiHMDS or NaOtBu25–80 °C75–90%Re-enolization of productDiarylation, Claisen condensation
α-Arylation (Zinc Enolate) Pd(dba)₂ / P(t-Bu)₃None (preformed Zn)25–70 °C80–95%Poor enolate formationUnreacted ester, homocoupling
C–O Activation (Acyl Suzuki) Pd-PEPPSI-IPrK₂CO₃ or K₃PO₄25–60 °C70–95%Competitive CO extrusionDecarbonylated biaryl, free phenol
Part 2: Troubleshooting Guide & FAQs
Workflow A: Palladium-Catalyzed α-Arylation of Esters

Q1: Why am I observing massive amounts of diarylated product, even with stoichiometric control? The Causality: The monoarylated ester product is significantly more acidic than the starting aliphatic ester. If the base (e.g., LiHMDS) is present in excess, or if the reductive elimination step of the catalytic cycle is sluggish, the product rapidly re-enolizes and undergoes a second arylation. The Solution: You must accelerate reductive elimination to outcompete re-enolization. The use of bulky electron-rich o-biphenyl phosphines (e.g., t-BuXPhos) significantly accelerates reductive elimination, mitigating diarylation ()[1]. Furthermore, strictly control your stoichiometry by using a slight excess of the ester (1.1 to 1.2 equivalents) relative to the aryl halide.

Q2: My ester is degrading via Claisen condensation before the cross-coupling even occurs. How do I prevent this? The Causality: Alkali metal enolates (Li, Na) are highly nucleophilic and basic. At elevated temperatures, they readily attack unreacted ester molecules, leading to self-condensation. The Solution: Switch to a Reformatsky-type zinc enolate methodology. To completely suppress Claisen condensation, researchers can pre-form zinc enolates, which tolerate sensitive functional groups and operate under milder conditions without self-condensation ()[2].

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation (Ester Enolate) PdII->Trans PdII_Enol L-Pd(II)(Ar)(Enolate) Trans->PdII_Enol RedElim Reductive Elimination PdII_Enol->RedElim RedElim->Pd0 Regeneration Product Mono-α-Arylated Ester RedElim->Product Diarylation Re-enolization & Diarylation Product->Diarylation Excess Base/Ar-X

Catalytic cycle of Pd-catalyzed α-arylation highlighting the diarylation off-cycle pathway.

Workflow B: Palladium-Catalyzed C–O Bond Activation

Q3: I see zero conversion when using standard Pd(PPh₃)₄ to couple an ester with a boronic acid. What is the barrier? The Causality: The resonance stabilization of the ester C–O bond results in an exceptionally high activation energy for oxidative addition (~30 kcal/mol for alkyl esters). Standard phosphines are simply not electron-rich enough to drive this insertion. The Solution: You must lower the LUMO energy of the ester. In 2017, the Szostak and Newman groups independently demonstrated that highly activated phenolic esters (e.g., pentafluorophenyl or p-nitrophenyl esters) undergo selective C(acyl)–O cleavage when paired with highly electron-donating Pd-NHC precatalysts ()[3].

Q4: I am successfully activating the phenolic ester, but I isolate mostly decarbonylated biaryl byproduct instead of the desired ketone. Why? The Causality: Once oxidative addition into the C(acyl)–O bond occurs, the resulting acylpalladium(II) intermediate is prone to rapid CO extrusion before transmetalation can take place. The Solution: Employ exceptionally bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr). The extreme steric bulk of the IPr ligand blocks the vacant coordination site on palladium, kinetically preventing the extrusion of carbon monoxide and forcing the pathway toward the desired transmetalation ()[3].

G Pd0 Pd(0)-NHC Catalyst Ester Phenolic Ester (Ar-COO-Ar') Pd0->Ester OxAdd Oxidative Addition into C(acyl)-O Ester->OxAdd AcylPd Acylpalladium(II) [Ar-CO-Pd-OAr'] OxAdd->AcylPd Decarb Decarbonylation (-CO) AcylPd->Decarb Small Ligand / High Temp Trans Transmetalation (Ar''-B(OH)2) AcylPd->Trans Bulky NHC Blocks CO Loss ArylPd Aryl-Pd(II) Intermediate [Ar-Pd-OAr'] Decarb->ArylPd DecarbProd Biaryl (Byproduct) ArylPd->DecarbProd RedElim Reductive Elimination Trans->RedElim Ketone Diaryl Ketone (Product) RedElim->Ketone

Acyl Suzuki cross-coupling pathway detailing C-O activation and competitive decarbonylation.

Part 3: Standard Operating Procedures (Self-Validating Protocols)
Protocol 1: Palladium-Catalyzed α-Arylation of Esters

Objective: Mono-α-arylation of an aliphatic ester using an aryl bromide.

  • Validation Checkpoint 1 (Enolate Formation): Before adding the Pd/Ar-Br solution, quench a 50 µL aliquot of the enolate mixture with D₂O. GC-MS must show >95% deuterium incorporation at the α-position. If not, the base (LiHMDS) is degraded or adventitious moisture is present.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%) and t-BuXPhos (4 mol%).

  • Enolate Generation: In a separate flame-dried flask, dissolve the ester (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes.

  • Pre-activation: Dissolve the aryl bromide (1.0 equiv) in a minimal amount of THF and transfer it to the Pd catalyst flask. Stir for 5 minutes to pre-form the active oxidative addition complex.

  • Coupling: Transfer the cold enolate solution to the catalyst/aryl bromide mixture via cannula.

  • Reaction: Warm the mixture to room temperature (or up to 80 °C depending on the steric bulk of the substrates) and stir for 12 hours.

  • Validation Checkpoint 2 (Reaction Progress): Monitor via TLC/GC-MS. If the starting aryl bromide remains but the ester is entirely consumed, diarylation or Claisen condensation has occurred. Re-evaluate stoichiometry and base strength.

Protocol 2: Acyl Suzuki Cross-Coupling (C–O Activation)

Objective: Synthesis of a diaryl ketone from a phenolic ester and an arylboronic acid.

  • Validation Checkpoint 1 (Catalyst Activation): The use of a Pd-PEPPSI-IPr precatalyst requires activation by a base. Ensure the reaction mixture transitions from a suspension to a homogeneous colored solution upon heating, indicating the successful formation of the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried vial with the phenolic ester (1.0 equiv), arylboronic acid (1.5 equiv), finely milled K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPr (3 mol%).

  • Solvent Addition: Add anhydrous toluene (0.25 M) under a positive pressure of argon.

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 60 °C for 16 hours. Vigorous stirring (800 rpm) is mandatory to ensure efficient mixing of the heterogeneous base.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

  • Validation Checkpoint 2 (Pathway Selectivity): Analyze the crude mixture via ¹H NMR or GC-MS. Calculate the ratio of the desired diaryl ketone to the decarbonylated biaryl byproduct. A ratio of <5:1 indicates the ligand is insufficiently bulky or the reaction temperature is too high, promoting CO extrusion.

References
  • Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001.[Link]

  • Hama, T.; Liu, X.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of the American Chemical Society, 2003.[Link]

  • Zhou, T.; Li, G.; Nolan, S. P.; Szostak, M. "Recent Advances in Acyl Suzuki Cross-Coupling." Catalysts, 2019.[Link]

  • Meng, G.; Szostak, M. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Phenolic Esters." Organic Letters, 2017.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination Side Reactions in Cross-Coupling

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the pervasive issue of debromination during palladium-catalyzed cross-coupling reactions. Our focus is to provide not just solutions, but a foundational understanding of the mechanistic underpinnings of this common side reaction, empowering you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling, and why is it a significant problem?

A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on an aryl or heteroaryl substrate is replaced by a hydrogen atom.[1][2][3] This results in the formation of an undesired byproduct, which reduces the yield of the target molecule and complicates purification due to the potential structural similarity between the starting material, the debrominated byproduct, and the desired product.[3]

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This Pd-H intermediate can then participate in a competing catalytic cycle, leading to the unwanted C-H bond formation instead of the desired C-C, C-N, or C-O bond.[4] Sources of the hydride can include solvents (like alcohols), water, the amine or phosphine ligand, or the base itself.[1][5] Two common pathways are:

  • Reductive elimination from an Aryl-Pd(II)-H intermediate: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, a hydride source can displace the halide or other ligands on the palladium center. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the debrominated arene.[5]

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the amine has coordinated to the palladium center, a β-hydride elimination from the amide can occur. This forms a Pd-H species and an imine, which can then lead to debromination of another molecule of the aryl bromide starting material.[6]

Q3: Which cross-coupling reactions are most susceptible to debromination?

A3: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are particularly prone to debromination, especially when using electron-rich aryl bromides or substrates containing certain functional groups.[3][7] The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical factors that determine the extent of this side reaction.[3]

Troubleshooting Guides: A Mechanistic Approach

This section provides structured troubleshooting advice for specific debromination scenarios encountered during cross-coupling reactions.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

Symptoms:

  • High percentage of Ar-H byproduct detected by GC-MS or NMR.

  • Low conversion of the aryl bromide starting material.

  • Complex product mixture that is difficult to purify.[4]

Troubleshooting Workflow:

start High Debromination Observed base Optimize Base (Switch to Milder Base) start->base Initial Step ligand Screen Catalyst/ Ligand System base->ligand If persists temp Adjust Reaction Temperature (Lower) ligand->temp If still problematic solvent Change Solvent (Aprotic) temp->solvent Further Optimization boronic Evaluate Boronic Acid/Ester Quality solvent->boronic Final Check end Debromination Minimized boronic->end

A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:
Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong bases like sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species.[4] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often more effective at minimizing debromination while still promoting the desired coupling.[2][4]
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination for the desired product, outcompeting the debromination pathway.[1] These ligands stabilize the palladium center and promote the desired catalytic cycle.[1]
High Reaction Temperature Lower the reaction temperature. Debromination pathways may have a higher activation energy than the desired coupling.[3] Running the reaction at the lowest effective temperature can selectively disfavor the side reaction.[4] Start at a lower temperature (e.g., 80 °C) and incrementally increase if the reaction is too slow, while monitoring for byproduct formation.[2]
Protic Solvent Switch to an aprotic solvent. Solvents like water, ethanol, or isopropanol can act as hydride donors.[1][5] Using aprotic solvents such as dioxane, toluene, or DMF can reduce the availability of these hydride sources.[3][8]
Poor Quality Boronic Acid/Ester Verify the purity and stability of the boronic acid or ester. Boronic acids can undergo protodeboronation, especially in the presence of water, which reduces the concentration of the active coupling partner.[5] This can slow down the desired reaction, allowing more time for side reactions like debromination to occur.[1] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[5]
Issue 2: Debromination Outcompetes Amination in Buchwald-Hartwig Coupling

Symptoms:

  • The primary byproduct is the debrominated arene, not the desired aryl amine.

  • The reaction stalls after partial conversion of the aryl bromide.

Troubleshooting Workflow:

start Debromination in Buchwald-Hartwig base Evaluate Base (Weaker, Non-nucleophilic) start->base First Check ligand Optimize Ligand (Bulky, Electron-Rich) base->ligand If debromination persists precatalyst Use a Well-Defined Precatalyst ligand->precatalyst For difficult couplings temp Lower Reaction Temperature precatalyst->temp Final Adjustment end Amination Favored temp->end

Sources

Optimization

Technical Support Center: Safe and Effective Handling of Lachrymatory Bromobenzoate Precursors

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling the lachrymatory properties of bromobenzoate precursors. By understanding the unde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling the lachrymatory properties of bromobenzoate precursors. By understanding the underlying chemical principles and adhering to the detailed protocols within, you can ensure a safe and productive laboratory environment.

Introduction to the Challenge: The Lachrymatory Nature of Bromobenzoate Precursors

Bromobenzoate precursors, such as methyl, ethyl, and benzyl bromobenzoates, are invaluable reagents in organic synthesis, serving as key building blocks in the creation of pharmaceuticals and other complex molecules.[1] A notable example is their use in the synthesis of angiotensin II receptor blockers like Valsartan.[2][3][4][5] However, their utility is accompanied by a significant handling challenge: their lachrymatory properties.

A lachrymator is a substance that irritates the eyes, causing tearing, and can also irritate the respiratory tract and skin.[6] The lachrymatory effect of bromobenzoate precursors is primarily attributed to their nature as alkylating agents.[7][8] The electron-withdrawing ester group enhances the electrophilicity of the carbon-bromine bond, making these compounds reactive towards nucleophiles, including biological macromolecules. This reactivity is believed to trigger a response from sensory nerves, leading to the characteristic irritation.[7]

This guide provides a comprehensive framework for mitigating these risks through proper handling, the use of appropriate personal protective equipment (PPE), and effective emergency and cleanup procedures.

Frequently Asked Questions (FAQs)

Q1: What makes bromobenzoate precursors lachrymatory?

A1: The lachrymatory nature of bromobenzoate precursors stems from their ability to act as alkylating agents. The bromine atom, being a good leaving group, is attached to a carbon atom that is part of an electron-deficient aromatic system further activated by an ester group. This makes the compound susceptible to nucleophilic attack by biological molecules, such as cysteine residues in ion channels on sensory neurons in the eyes and respiratory tract.[7] This interaction triggers a pain and irritation response, leading to tearing and discomfort.

Q2: Are all bromobenzoate precursors equally lachrymatory?

A2: The potency of the lachrymatory effect can vary depending on the specific structure of the bromobenzoate precursor. Factors such as the position of the bromine atom on the benzene ring and the nature of the ester's alkyl group can influence the compound's volatility and reactivity, thus affecting its irritant potential. For instance, benzyl bromobenzoates are often noted for their strong lachrymatory properties.[9]

Q3: What are the immediate first aid steps in case of exposure?

A3: In case of any exposure, immediate action is critical.

  • Eyes: Immediately flush with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Do not use neutralizing agents. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Q4: What is the appropriate personal protective equipment (PPE) for handling these compounds?

A4: A comprehensive PPE strategy is non-negotiable. Refer to the detailed PPE table in the "Core Directives for Safe Handling" section for specific recommendations. At a minimum, this includes chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][13] For operations with a higher risk of aerosol generation, respiratory protection is mandatory.

Core Directives for Safe Handling

Adherence to these core directives is fundamental to minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to lachrymatory compounds is through robust engineering controls.

  • Chemical Fume Hood: All work with bromobenzoate precursors, including weighing, dispensing, and the reaction itself, must be conducted in a certified chemical fume hood with adequate airflow.[9]

  • Ventilation: Ensure the laboratory has a well-maintained ventilation system that provides a sufficient number of air changes per hour.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, appropriate PPE is essential for personal protection.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.[10][13]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[14][15][16][17][18] Always inspect gloves for integrity before use and change them immediately if contaminated. For extended operations, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn, fully buttoned, with sleeves rolled down.[17]
Respiratory Protection RespiratorFor tasks with a high potential for aerosolization or when engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[10][13][19][20]
Standard Operating Procedure for Weighing and Dispensing
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. The weighing area within the fume hood should be clean and free of clutter.[6][21][22]

  • Container Handling: Keep the stock container of the bromobenzoate precursor tightly sealed when not in use.

  • Dispensing: Use a clean spatula or appropriate dispensing tool. Avoid generating dust if the compound is a solid. For liquids, use a syringe or pipette.

  • Immediate Sealing: Once the desired amount is dispensed, immediately and securely seal the stock container.

  • Cleanup: Clean any minor spills on the balance or weighing paper immediately using a damp cloth (with an appropriate solvent if necessary) and dispose of the cleaning materials as hazardous waste.

Troubleshooting Experimental Challenges

Working with bromobenzoate precursors can present unique challenges in common synthetic transformations. This section addresses potential issues and provides solutions.

Challenge 1: Incomplete or Stalled Reactions

Scenario: A cross-coupling reaction, such as a Suzuki or Sonogashira reaction, is not proceeding to completion.

Causality and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and dry. Degassing the reaction mixture to remove oxygen is crucial, as oxygen can lead to the formation of palladium black and catalyst deactivation.[23][24]

  • Base Incompatibility: The choice of base is critical. For Suzuki couplings with ester-containing substrates, weaker bases like potassium carbonate or potassium phosphate are often preferred to minimize ester hydrolysis.[11][24]

  • Poor Solubility: Some bromobenzoate precursors may have limited solubility in common reaction solvents. This can be addressed by carefully selecting a solvent system in which all components are soluble at the reaction temperature. In some cases, a phase-transfer catalyst may be beneficial.[11]

Challenge 2: Formation of Side Products

Scenario: Significant formation of homocoupled products is observed in a Suzuki coupling.

Causality and Solutions:

  • Oxygen Contamination: As mentioned, oxygen can promote the homocoupling of boronic acids. Rigorous degassing and maintaining an inert atmosphere are essential.[24]

  • Suboptimal Stoichiometry: An excess of the boronic acid can favor homocoupling. Using a slight excess of the bromobenzoate precursor may help mitigate this.[24]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration and suppress homocoupling.[24]

Challenge 3: Difficult Work-up and Product Isolation

Scenario: The lachrymatory nature of the starting material persists through the work-up, causing discomfort.

Causality and Solutions:

  • Incomplete Quenching: Unreacted bromobenzoate precursor will contaminate the product and pose an exposure risk during isolation.

    • Quenching Protocol: Before the aqueous work-up, it is advisable to quench any unreacted bromobenzoate. This can often be achieved by adding a nucleophilic quenching agent, such as a small amount of a primary or secondary amine (e.g., diethylamine) or a solution of sodium metabisulfite, to the cooled reaction mixture.[1] The reaction should be stirred for a short period to allow for complete neutralization of the lachrymator.

  • Aerosol Generation during Extraction: Vigorous shaking of a separatory funnel can generate aerosols.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Always vent the funnel frequently and away from your face, inside the fume hood.

Emergency Procedures: Spills and Decontamination

Accidents can happen, and a well-defined emergency plan is crucial.

Small Spills (in a fume hood)
  • Alert: Inform colleagues in the immediate area.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite.

  • Neutralize (if applicable): For small liquid spills, a decontaminating solution can be carefully applied.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Decontamination Protocol for Glassware and Surfaces

Standard cleaning procedures may not be sufficient to remove all traces of lachrymatory bromobenzoate precursors.

  • Pre-rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this rinse as halogenated organic waste.[19][25][26][27]

  • Decontamination Soak: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol or ethanol) for several hours. This will hydrolyze the ester and displace the bromide, rendering the compound non-lachrymatory. Caution: Base baths are corrosive and should be handled with appropriate PPE.[19]

  • Thorough Rinsing: After the base bath, thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.[19][26][27]

  • Surface Decontamination: For surfaces, wipe down with a decontaminating solution. A freshly prepared 10% solution of sodium hypochlorite (bleach) can be effective, but it is corrosive to some surfaces.[27][28] Alternatively, a solution of a nucleophilic amine in an appropriate solvent can be used, followed by a thorough cleaning with soap and water.[29]

Visualizing Workflows

Diagram: Safe Weighing and Dispensing Workflow

G start Start: Prepare for Weighing ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Verify Fume Hood is Operational ppe->hood prepare_area Prepare Clean Weighing Area in Hood hood->prepare_area weigh Weigh Bromobenzoate Precursor prepare_area->weigh seal Immediately Seal Stock Container weigh->seal transfer Transfer to Reaction Vessel seal->transfer cleanup Clean Weighing Area and Tools transfer->cleanup end End: Proceed with Reaction cleanup->end

Caption: Workflow for safely weighing and dispensing bromobenzoate precursors.

Diagram: Reaction Quenching and Work-up Logic

G reaction_complete Reaction Complete (TLC) cool Cool Reaction to 0°C reaction_complete->cool quench Add Quenching Agent (e.g., Diethylamine) cool->quench stir Stir for 15-30 min quench->stir workup Proceed with Aqueous Work-up stir->workup extract Liquid-Liquid Extraction (Gentle Inversion) workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude Product concentrate->product

Sources

Reference Data & Comparative Studies

Validation

High-Resolution FTIR Analysis of Butyl 4-Bromobenzoate: A Comparative Guide to Sampling Techniques

As a Senior Application Scientist, I frequently encounter discrepancies in spectral libraries when researchers cross-validate synthesized intermediates. A classic example is the infrared (IR) analysis of butyl 4-bromoben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in spectral libraries when researchers cross-validate synthesized intermediates. A classic example is the infrared (IR) analysis of butyl 4-bromobenzoate , a critical aromatic ester intermediate used in cross-coupling reactions and drug development.

When analyzing the carbonyl (C=O) stretch of this molecule, literature values vary significantly—ranging from 1711 cm⁻¹[1] to 1717 cm⁻¹[2] and up to 1721 cm⁻¹[3]. This variance is rarely due to molecular impurity; rather, it is an artifact of the FTIR sampling technique utilized. This guide objectively compares the two primary analytical "products" for this workflow: Attenuated Total Reflectance (ATR) accessories versus Transmission (KBr Window) accessories , providing the mechanistic causality and self-validating protocols necessary to achieve reproducible spectral data.

Mechanistic Causality: The Carbonyl Stretch Dynamics

To understand why the sampling accessory alters the data, we must first understand the molecular physics of butyl 4-bromobenzoate.

In a standard aliphatic ester, the C=O stretch typically absorbs between 1735–1750 cm⁻¹. However, in butyl 4-bromobenzoate, the carbonyl carbon is directly bonded to an aromatic ring. The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-electrons of the benzene ring conjugate with the carbonyl 

-bond, delocalizing electron density and reducing the double-bond character of the C=O group. This conjugation lowers the stretching frequency to the ~1711–1721 cm⁻¹ range[2][3].

Furthermore, the para-bromo substituent exerts competing electronic effects: an electron-withdrawing inductive effect (-I) that slightly strengthens the C=O bond, and an electron-donating resonance effect (+R) that weakens it. Because this delicate electronic balance is highly sensitive to intermolecular forces (like dipole-dipole interactions), the physical state and matrix of the sample during measurement will directly shift the observed peak.

Comparative Performance: ATR vs. Transmission Accessories

Because butyl 4-bromobenzoate is a colorless oil at room temperature[2], traditional pressed KBr pellets are not applicable. Instead, transmission analysis requires creating a neat capillary film between two KBr plates. Below is an objective comparison of how ATR and KBr transmission accessories perform for this specific analyte.

The Physics of the Shift
  • Transmission (KBr Windows): The IR beam passes directly through the sample. The resulting spectrum represents true absorbance according to the Beer-Lambert Law, yielding the most accurate, unshifted C=O peak position (often considered the "gold standard" for library matching)[4].

  • ATR-FTIR (Diamond/ZnSe): The IR beam reflects internally within a high-refractive-index crystal, generating an evanescent wave that penetrates ~1–2 µm into the sample[5]. Because the refractive index of the sample changes drastically around strong absorption bands (like the intense C=O stretch), a phenomenon known as anomalous dispersion occurs. This typically shifts the ATR carbonyl peak 2–5 cm⁻¹ lower than the transmission peak.

Quantitative Performance Comparison
Analytical ParameterATR-FTIR Accessory (Diamond Crystal)Transmission Accessory (Neat Film on KBr Plates)Causality / Scientific Driver
C=O Peak Position ~1711 - 1714 cm⁻¹~1717 - 1721 cm⁻¹Anomalous dispersion in ATR shifts strong absorption bands to lower wavenumbers.
Spectral Resolution Moderate to HighVery HighTransmission avoids refractive index-dependent peak distortion[4].
Signal-to-Noise (S/N) High (Consistent pathlength)Very High (Longer effective pathlength)Transmission pathlength is dictated by film thickness, allowing for stronger signal capture[6].
Sample Volume Required 1–2 µL (Micro-drop)5–10 µL (Capillary film)ATR relies on localized evanescent wave contact; Transmission requires full window coverage.
Primary Artifact Risk Poor crystal contact (air gaps)Interference fringes / MoistureKBr is highly hygroscopic; absorbed water introduces a broad artifact at ~3400 cm⁻¹[5].

Workflow Visualization

FTIR_Sampling_Comparison Sample Butyl 4-Bromobenzoate (Colorless Oil) ATR ATR-FTIR Accessory (Diamond/ZnSe) Sample->ATR Trans Transmission Accessory (KBr Windows) Sample->Trans ATR_Mech Evanescent Wave Penetration (~1-2 µm) ATR->ATR_Mech Trans_Mech Direct Beam Pass Through Capillary Film Trans->Trans_Mech ATR_Data C=O Stretch: ~1714 cm⁻¹ (Optical Dispersion Shift) ATR_Mech->ATR_Data Trans_Data C=O Stretch: ~1717 cm⁻¹ (True Absorbance) Trans_Mech->Trans_Data

Workflow comparing ATR and Transmission FTIR sampling for butyl 4-bromobenzoate analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the rigorous protocols for both techniques.

Protocol A: ATR-FTIR Analysis (High Throughput)

Best for rapid verification during synthetic optimization.

  • Crystal Decontamination & Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

    • Self-Validation Step: Execute a background scan. Inspect the baseline specifically at 1715 cm⁻¹. If any absorbance >0.001 AU is detected, carryover from previous ester/ketone samples is present. Reclean until the baseline is flat.

  • Sample Application: Deposit exactly 1 drop (approx. 2 µL) of liquid butyl 4-bromobenzoate directly onto the center of the crystal. Do not use the pressure anvil, as the sample is a liquid and will naturally achieve optical contact.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans.

  • Algorithmic Correction: Apply an "ATR Correction" algorithm in your spectrometer's software.

    • Causality: The penetration depth (

      
      ) of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Without this correction, the relative intensities of the fingerprint region will be artificially inflated compared to the C=O stretch.
      
Protocol B: Transmission Analysis via KBr Windows (High Fidelity)

Best for regulatory submissions and quantitative library matching.

  • Window Preparation & Validation: Obtain two polished KBr windows.

    • Self-Validation Step: Hold the windows up to a light source. If they appear cloudy, they have absorbed atmospheric moisture. This will introduce a massive O-H stretch artifact (~3400 cm⁻¹) and an H-O-H bending artifact (~1640 cm⁻¹) that can obscure the ester fingerprint. Use only optically clear windows[5].

  • Background Acquisition: Run a background scan of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Capillary Film Formation: Place 1 drop of butyl 4-bromobenzoate onto the center of the first KBr window. Gently place the second window on top. Apply slight, even pressure to spread the oil into a thin, bubble-free capillary film.

  • Data Acquisition & Linearity Check: Mount the window sandwich in the transmission holder and scan (4 cm⁻¹ resolution, 32 scans).

    • Self-Validation Step: Immediately check the maximum absorbance of the C=O peak (~1717 cm⁻¹). If the absorbance exceeds 1.5 AU, the detector is approaching saturation (stray light limitations), which will artificially broaden the peak and shift the apparent maximum. If >1.5 AU, press the plates tighter to thin the film and rescan.

Conclusion for Drug Development Professionals

When documenting the synthesis of butyl 4-bromobenzoate, the choice of FTIR accessory dictates the data profile. ATR-FTIR is the superior choice for rapid, reproducible in-process monitoring due to its minimal sample preparation and lack of moisture interference[5]. However, researchers must account for the 2–5 cm⁻¹ red-shift in the carbonyl stretch caused by anomalous dispersion. Conversely, KBr Transmission remains the gold standard for generating true absorbance spectra for regulatory filings and rigorous library matching[6], provided the operator strictly controls film thickness and environmental moisture.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of tert-butyl 4-bromobenzoate

For researchers and professionals in drug development and analytical chemistry, the unequivocal structural confirmation of synthetic intermediates is paramount. Tert-butyl 4-bromobenzoate serves as a crucial building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the unequivocal structural confirmation of synthetic intermediates is paramount. Tert-butyl 4-bromobenzoate serves as a crucial building block in the synthesis of various biologically active compounds.[1][2] Mass spectrometry (MS), particularly with electron ionization (EI), stands as a primary tool for its identification. This guide provides an in-depth analysis of the expected EI fragmentation pattern of tert-butyl 4-bromobenzoate, comparing its behavior with alternative ionization techniques and offering field-proven insights for robust analysis.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[3] This process provides a detailed structural fingerprint of the molecule. The fragmentation of tert-butyl 4-bromobenzoate is governed by the chemical nature of its two primary moieties: the stable tert-butyl group and the 4-bromobenzoyl group.

The molecular ion (M+•) of tert-butyl 4-bromobenzoate will appear as a characteristic doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 relative abundance (50.69% and 49.31%, respectively).[4][5] This results in two molecular ion peaks of almost equal intensity at m/z 256 and m/z 258.[6][7]

The primary fragmentation pathways are predictable and driven by the formation of stable carbocations:

  • Formation of the tert-butyl cation (m/z 57): A dominant fragmentation pathway involves the cleavage of the C-O bond between the carbonyl group and the tert-butyl group. This results in the formation of the highly stable tertiary tert-butyl carbocation, which is often the base peak in the spectrum.[8] The stability of this cation is a major driving force for this fragmentation.[9]

  • Formation of the 4-bromobenzoyl cation (m/z 183/185): The complementary fragment to the tert-butyl cation is the 4-bromobenzoyl cation. This cation will also appear as a doublet with peaks at m/z 183 (containing ⁷⁹Br) and m/z 185 (containing ⁸¹Br) in a roughly 1:1 ratio.

  • Further Fragmentation of the 4-bromobenzoyl cation: This acylium ion can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the 4-bromophenyl cation at m/z 155/157.

  • Loss of a Bromine Radical: The 4-bromophenyl cation can further fragment by losing a bromine radical, leading to the formation of a phenyl cation at m/z 77.

The following diagram illustrates the predicted primary fragmentation pathway of tert-butyl 4-bromobenzoate under electron ionization.

Caption: Predicted EI fragmentation of tert-butyl 4-bromobenzoate.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum of tert-butyl 4-bromobenzoate, their mass-to-charge ratio (m/z), and their proposed structures.

m/z (relative to ⁷⁹Br/⁸¹Br)Proposed Fragment IonStructureRelative Intensity (Predicted)
256/258Molecular Ion[C₁₁H₁₃BrO₂]⁺•Low to Medium
183/1854-bromobenzoyl cation[C₇H₄BrO]⁺High
155/1574-bromophenyl cation[C₆H₄Br]⁺Medium
57tert-butyl cation[C₄H₉]⁺Very High (Often Base Peak)
77Phenyl cation[C₆H₅]⁺Low
Comparison with Alternative Ionization Techniques

While EI provides a detailed structural fingerprint, "softer" ionization techniques can offer complementary information, particularly regarding the molecular weight.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.[3] For tert-butyl 4-bromobenzoate, ESI would likely show a strong signal for the protonated molecule at m/z 257/259.[2][10] Fragmentation is minimal with ESI, making it ideal for confirming the molecular weight but providing less structural information compared to EI.

  • Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas to produce ions with less internal energy than EI.[8] This results in a less fragmented spectrum, often with a prominent [M+H]⁺ ion. The degree of fragmentation can be controlled by the choice of reagent gas. CI would be useful for confirming the molecular ion while still providing some fragmentation data, bridging the gap between the energetic EI and the very gentle ESI.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of tert-butyl 4-bromobenzoate in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 100°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (typically 2-3 minutes).

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.

  • Acquire the data and process the resulting chromatogram.

  • Extract the mass spectrum from the chromatographic peak corresponding to tert-butyl 4-bromobenzoate.

  • Analyze the fragmentation pattern, paying close attention to the isotopic signature of bromine-containing fragments.

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 gcms Inject 1 µL into GC-MS prep2->gcms acquire Acquire Data (m/z 40-400) gcms->acquire process Process Chromatogram acquire->process extract Extract Mass Spectrum process->extract analyze Analyze Fragmentation Pattern extract->analyze

Caption: Workflow for GC-EI-MS analysis of tert-butyl 4-bromobenzoate.

Conclusion

The electron ionization mass spectrum of tert-butyl 4-bromobenzoate is characterized by a predictable and informative fragmentation pattern. The presence of a bromine atom provides a distinct isotopic signature (M+• and M+2 peaks), while the tert-butyl ester functionality leads to the formation of a highly stable and abundant tert-butyl cation at m/z 57. By understanding these fragmentation pathways and employing a robust analytical protocol, researchers can confidently identify this compound and distinguish it from related structures. For applications requiring primarily molecular weight confirmation with minimal fragmentation, softer ionization techniques like ESI or CI offer valuable alternatives.

References

  • Douglas, A. S. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • Feil, S., et al. (2020, February 15). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. PubMed. [Link]

  • Brainly.com. (2022, December 19). Bromine has two naturally occurring isotopes (Br-79 and Br-81) and an atomic mass of 79.904 amu. The mass...[Link]

  • Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 5th Edition Ch 2 Problem 77b. [Link]

  • Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(15), 2133-2143. [Link]

  • Quora. (2018, June 6). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?[Link]

  • Altarawneh, M., et al. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • National Isotope Development Center. (n.d.). Bromine. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • The Organic Chemistry Tutor. (2020, June 29). How To Find The Percent Abundance of Each Isotope - Chemistry [Video]. YouTube. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-bromobenzoate. PubChem. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-bromobenzoate (C11H13BrO2). [Link]

  • Reed, C. A., & Kato, T. (2004, May 6). Putting tert-Butyl Cation in a Bottle. Angewandte Chemie International Edition, 43(22), 2907. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Schlosser, G., & Vekey, K. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Ball, H., et al. (1979, April). Mass spectrometry and stability of t-butyldimethylsilylethers of some estrogens and androstanes. PubMed. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]

  • McKee, M. L., & Schleyer, P. v. R. (2009, May 28). Ab Initio/DFT/GIAO−CCSD(T) Calculational Study of the t-Butyl Cation: Comparison of Experimental Data with Structures, Energetics, IR Vibrational Frequencies, and 13C NMR Chemical Shifts Indicating Preferred Cs Conformation. The Journal of Physical Chemistry A, 113(26), 7549-7559. [Link]

Sources

Validation

Comparative Guide to ^13^C NMR Peak Assignments for 4-Bromobenzoic Acid Esters

Introduction In medicinal chemistry and drug development, 4-bromobenzoic acid esters are indispensable bifunctional building blocks. The bromine atom facilitates downstream cross-coupling (e.g., Suzuki-Miyaura), while th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, 4-bromobenzoic acid esters are indispensable bifunctional building blocks. The bromine atom facilitates downstream cross-coupling (e.g., Suzuki-Miyaura), while the ester moiety serves as a protecting group or electrophilic center[1]. Accurate structural verification via ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control. This guide objectively compares the empirical ^13^C NMR chemical shifts of various 4-bromobenzoate derivatives, elucidating the causality behind peak assignments and providing a self-validating experimental protocol.

PART 1: The Causality of Chemical Shifts (Expertise & Experience)

As a Senior Application Scientist, I frequently observe misassignments in automated NMR prediction software, particularly concerning the aromatic carbons of halogenated benzoates. Accurate assignment requires a deep understanding of competing electronic effects:

  • The Heavy-Atom Effect (C4 - Bromine): While bromine is highly electronegative, the carbon directly attached to it (C4) is surprisingly shielded, typically resonating around 127–128 ppm. This counterintuitive upfield shift is driven by the "heavy-atom effect" (spin-orbit coupling), which increases diamagnetic shielding at the ipso position[2].

  • Mesomeric and Inductive Deshielding (C1 - Ester): The ester group withdraws electron density via both inductive (-I) and mesomeric (-M) effects. This strongly deshields the ipso carbon (C1) to ~128.5–130.5 ppm[3].

  • Ortho/Meta Carbon Differentiation (C2/C6 vs. C3/C5): The ester group deshields its ortho carbons (C2/C6) to ~131 ppm. Conversely, the bromine atom donates electron density via resonance (+M effect) but exerts a strong inductive pull. Consequently, the carbons ortho to bromine (C3/C5) typically resonate slightly further downfield at ~131.5–132 ppm[2].

  • Aliphatic Chain Influence: As the ester alkyl chain elongates (e.g., methyl to ethyl), the increased inductive electron donation (+I) from the alkyl group slightly increases electron density at the carbonyl carbon, shifting it upfield (from 166.2 ppm to 165.6 ppm)[3].

ElectronicEffects Substrate 4-Bromobenzoate Core EsterGroup Ester Group (-COOR) Inductive (-I) & Mesomeric (-M) Substrate->EsterGroup BromoGroup Bromine Atom (-Br) Heavy-Atom Effect & Resonance (+M) Substrate->BromoGroup C1 C1 (ipso to Ester) Deshielded (~129 ppm) EsterGroup->C1 Deshields C2C6 C2/C6 (ortho to Ester) ~131.0 ppm EsterGroup->C2C6 Deshields C4 C4 (ipso to Br) Shielded (~128 ppm) BromoGroup->C4 Shields (Spin-Orbit) C3C5 C3/C5 (ortho to Br) ~131.7 ppm BromoGroup->C3C5 Inductive Pull

Caption: Electronic effects governing the 13C NMR chemical shifts in 4-bromobenzoate derivatives.

PART 2: Comparative ^13^C NMR Data (Data Presentation)

The table below summarizes the empirical ^13^C NMR chemical shifts for various 4-bromobenzoic acid derivatives. Data for the esters were acquired in CDCl3, while the free acid was acquired in DMSO-d6 due to solubility constraints.

Carbon PositionMethyl 4-bromobenzoate[2]Ethyl 4-bromobenzoate[3]2-Hydroxyethyl 4-bromobenzoate[3]4-Bromobenzoic acid (Free Acid)[4]
C=O (Carbonyl) 166.2 ppm165.6 ppm166.3 ppm166.8 ppm
C3, C5 (ortho to Br) 131.7 ppm131.4 ppm131.7 ppm131.9 ppm
C2, C6 (ortho to Ester) 131.1 ppm130.9 ppm131.2 ppm131.5 ppm
C1 (ipso to Ester) 129.0 ppm129.2 ppm128.7 ppm130.2 ppm
C4 (ipso to Br) 128.0 ppm127.7 ppm128.3 ppm127.1 ppm
Aliphatic -OCH2 -61.0 ppm66.8 ppm-
Aliphatic -CH3 / -CH2OH 52.2 ppm (-OCH3)14.1 ppm (-CH3)61.2 ppm (-CH2OH)-

Note: The free acid exhibits a downfield shift for the carbonyl carbon (166.8 ppm) due to strong intermolecular hydrogen bonding in DMSO-d6[4].

PART 3: Experimental Protocol for High-Fidelity ^13^C NMR Acquisition (Trustworthiness)

To ensure reproducible and high-resolution ^13^C NMR spectra that allow for the precise differentiation of the closely spaced aromatic carbons (C2/C6 vs. C3/C5), follow this self-validating methodology:

Step 1: Sample Preparation

  • Weigh exactly 50 mg of the 4-bromobenzoate ester[5].

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (e.g., 100 MHz for ^13^C).

  • Perform automated tuning and matching (ATM) for the ^13^C nucleus.

  • Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet (Z1-Z5) until the lock level is maximized and stable.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D ^13^C with proton decoupling (e.g., zgpg30 or equivalent WALTZ-16 decoupling sequence).

  • Spectral Width: Set to 250 ppm (approx. 25,000 Hz) to ensure the carbonyl region (~166 ppm) is well within the detection window.

  • Number of Scans (NS): Minimum of 1024 scans to achieve a high signal-to-noise (S/N) ratio, critical for observing the unprotonated quaternary carbons (C1, C4, and C=O) which suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Relaxation Delay (D1): Set to 2.0 seconds to allow sufficient relaxation of quaternary carbons.

Step 4: Data Processing & Referencing

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT).

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Reference the central peak of the CDCl3 triplet exactly to 77.16 ppm.

NMRWorkflow Prep 1. Sample Prep 50 mg in 0.6 mL CDCl3 Acq 2. Acquisition 100 MHz, 1024 Scans WALTZ-16 Decoupling Prep->Acq Proc 3. Processing 1 Hz Line Broadening Zero-filling to 64k Acq->Proc Ref 4. Referencing Set CDCl3 Triplet to 77.16 ppm Proc->Ref Assign 5. Assignment Cross-reference with Empirical Data Ref->Assign

Caption: Step-by-step experimental workflow for high-fidelity 13C NMR acquisition and assignment.

References

1.[1] National Institutes of Health. "Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem". PubChem, [Link] 2.[5] National Institutes of Health. "Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem". PubChem, [Link] 3.[2] Semantic Scholar. "The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds". Semantic Scholar, [Link] 4.[4] Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses (July 28 2011) - 4-Bromobenzoic acid". Organic Syntheses, Inc., [Link] 5.[3] Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for RSC Advances". RSC.org, [Link]

Sources

Comparative

Comparative Reactivity Guide: Butyl 4-Bromobenzoate vs. Butyl 4-Iodobenzoate in Cross-Coupling Workflows

As a Senior Application Scientist, selecting the optimal aryl halide for transition-metal-catalyzed cross-coupling is a critical decision that dictates ligand selection, reaction temperature, and overall synthetic effici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal aryl halide for transition-metal-catalyzed cross-coupling is a critical decision that dictates ligand selection, reaction temperature, and overall synthetic efficiency. Both butyl 4-bromobenzoate and butyl 4-iodobenzoate feature an electron-withdrawing ester group at the para position, which lowers the arene's Lowest Unoccupied Molecular Orbital (LUMO) and activates the carbon-halogen bond toward nucleophilic attack by low-valent metals[1].

However, the macroscopic kinetics and mechanistic pathways of these two substrates diverge significantly due to their inherent bond dissociation energies (BDE) and the distinct behavior of their halide leaving groups. This guide provides an objective, data-driven comparison to help researchers rationally select between these two electrophiles.

Thermodynamic Causality: The Oxidative Addition Paradigm

In standard Pd(0) or Ni(0) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), the catalytic cycle is initiated by oxidative addition. The causality behind the reactivity difference between our two substrates lies in the strength of the carbon-halogen bond:

  • C–Br Bond Energy: ~81 kcal/mol

  • C–I Bond Energy: ~65 kcal/mol

Because the C–I bond is significantly weaker, the oxidative addition of butyl 4-iodobenzoate is orders of magnitude faster than that of butyl 4-bromobenzoate [2]. For the iodide, oxidative addition is rarely the turnover-limiting step; instead, transmetalation or reductive elimination dictates the overall rate. Conversely, for the bromide, the high activation energy required to cleave the C–Br bond often makes oxidative addition the rate-determining step, necessitating elevated temperatures or highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos) to force the reaction forward.

G cluster_I Butyl 4-iodobenzoate cluster_Br Butyl 4-bromobenzoate Pd0 Pd(0) Active Catalyst OA_I Fast Oxidative Addition (Low Temp, Simple Ligands) Pd0->OA_I OA_Br Slow Oxidative Addition (High Temp, Rich Ligands) Pd0->OA_Br PdII Pd(II)-Aryl Halide Complex OA_I->PdII OA_Br->PdII TM Transmetalation PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Product Release

Catalytic cycle highlighting the kinetic divergence in oxidative addition between aryl halides.

Mechanistic Divergence in Specific Workflows

A. Carbon-Carbon (C–C) Couplings (Suzuki, Heck, Sonogashira)

For C–C bond formation, butyl 4-iodobenzoate is universally more reactive. It can be coupled at room temperature using inexpensive, simple ligands like triphenylphosphine (


) or even under "ligand-free" conditions using low loadings of 

. Butyl 4-bromobenzoate typically requires heating (60–100 °C) and specialized bidentate (e.g., dppf) or bulky monodentate ligands to achieve full conversion.
B. The Buchwald-Hartwig Anomaly (C–N Couplings)

While iodides excel in C–C couplings, they often underperform in C–N aminations—a phenomenon known as "iodide inhibition." The iodide anion cleaved during oxidative addition can outcompete the amine for coordination to the Pd(II) center, or form highly stable, inactive bridging iodide dimers (


), trapping the catalyst in a dead-end resting state[3].

In these scenarios, butyl 4-bromobenzoate is actually the superior substrate. If butyl 4-iodobenzoate must be used, the protocol must be adapted by utilizing solvents where the resulting iodide salt (e.g., NaI) is insoluble (like toluene) to drive the equilibrium, or by employing specific biarylphosphine ligands (like RuPhos) that sterically prevent dimer formation[4].

G PdII Pd(II)-Aryl Complex Amine Amine Coordination (Productive Pathway) PdII->Amine Low [I⁻] Iodide Iodide Coordination (Inhibitory Pathway) PdII->Iodide High[I⁻] Product C-N Coupled Product Amine->Product DeadEnd Stable Bridging Iodide Dimer [Pd(Ar)(μ-I)(L)]₂ Iodide->DeadEnd

Mechanistic pathway illustrating iodide-induced catalyst inhibition in C-N cross-coupling.

C. Photoredox & Dual Catalysis

In modern Ni/photoredox dual catalysis, the reduction potential of the aryl halide dictates the rate of single-electron transfer (SET). Kinetic studies demonstrate that butyl 4-iodobenzoate couples considerably faster than its bromide counterpart because the photocatalyst facilitates oxidative addition to nickel via the formation of transient aryl radicals much more efficiently with the weaker C–I bond[5].

Quantitative Data & Strategic Selection Summary

ParameterButyl 4-BromobenzoateButyl 4-Iodobenzoate
C-X Bond Energy ~81 kcal/mol~65 kcal/mol
Suzuki Coupling Temp 60 °C – 100 °C20 °C – 40 °C
Typical Ligand Required XPhos, SPhos, dppf, BINAP

, or Ligand-Free
Buchwald-Hartwig (C-N) Excellent (Standard conditions)Poor to Moderate (Requires RuPhos/Toluene)
Photoredox/Ni Kinetics Slower (often requires 24-48h)Very Fast (often complete in <4h)
Bench Stability High (Light stable)Moderate (Light sensitive, prone to autoxidation)
Commercial Cost LowHigh

Self-Validating Experimental Protocols

To demonstrate the practical differences, the following protocols outline the optimized Suzuki-Miyaura coupling of both substrates with phenylboronic acid. These are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Mild Suzuki Coupling of Butyl 4-Iodobenzoate

Rationale: Exploits the high reactivity of the C-I bond using a simple catalyst at room temperature.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add butyl 4-iodobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.02 mmol, 2 mol%). Note: No specialized Buchwald ligands are required.
    
  • Solvent: Add 5 mL of a degassed THF/Water mixture (4:1 v/v). Seal the vial under a nitrogen atmosphere.

  • Reaction: Stir vigorously at 25 °C (Room Temperature) for 2 hours.

  • Validation & Analytical Checkpoint:

    • Pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc).

    • Self-Validation: The starting iodide (

      
       ~0.65, UV active only) should be completely consumed, replaced by the cross-coupled biphenyl product (
      
      
      
      ~0.45), which will be highly fluorescent under 254 nm UV light due to extended conjugation.
  • Workup: Dilute with 10 mL EtOAc, wash with brine (2 x 10 mL), dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: High-Temperature Suzuki Coupling of Butyl 4-Bromobenzoate

Rationale: Overcomes the higher C-Br activation energy using a highly active, electron-rich Pd/XPhos complex and thermal energy.

  • Preparation: In a flame-dried Schlenk flask, add butyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.01 mmol, 1 mol% Pd) and XPhos  (0.04 mmol, 4 mol%). Causality: The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition and forces the subsequent reductive elimination.
    
  • Solvent: Add 5 mL of anhydrous, degassed Toluene.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Validation & Analytical Checkpoint:

    • Analyze via GC-MS.

    • Self-Validation: Look for the disappearance of the bromide peak (m/z ~256/258 isotopic cluster) and the appearance of the product peak (m/z ~254). If unreacted bromide remains, it indicates catalyst deactivation (likely due to oxygen ingress or insufficient phosphine ligand).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate the filtrate in vacuo.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Source: Journal of the American Chemical Society (via NIH PubMed Central) URL:[Link]

  • Evidence for Photocatalyst Involvement in Oxidative Additions of Nickel-Catalyzed Carboxylate O-Arylations Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: Organometallics (ACS Publications / The Hartwig Group) URL:[Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) Source: Nature Chemistry (via NIH PubMed Central) URL:[Link]

Sources

Validation

hydrolysis rate comparison of n-butyl vs tert-butyl benzoate esters

An In-Depth Comparative Guide to the Hydrolysis Rates of n-Butyl Benzoate and tert-Butyl Benzoate Authored by: A Senior Application Scientist Introduction: The Critical Role of Ester Stability in Scientific Research In t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Hydrolysis Rates of n-Butyl Benzoate and tert-Butyl Benzoate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Ester Stability in Scientific Research

In the realms of medicinal chemistry, materials science, and organic synthesis, the stability of an ester linkage is a paramount consideration. Esters serve as prevalent functional groups in pharmaceuticals, acting as prodrugs to enhance bioavailability, and in polymers, defining their degradation profiles. The rate at which an ester hydrolyzes back to its constituent carboxylic acid and alcohol can dictate a drug's efficacy, its shelf-life, or a material's lifespan. This guide provides a detailed, comparative analysis of the hydrolysis rates of two structurally isomeric esters: n-butyl benzoate and tert-butyl benzoate.

While both esters share the same molecular formula, the arrangement of their butyl group—a linear chain versus a bulky tertiary structure—profoundly alters their reactivity. This difference is not merely academic; it provides a classic and compelling illustration of how steric and electronic effects govern reaction mechanisms and rates. For professionals in drug development, understanding these nuances is critical for designing prodrugs with controlled release profiles. For researchers and scientists, this comparison serves as a foundational example of structure-activity relationships. This document will delve into the mechanistic underpinnings of their differing stabilities, present comparative kinetic data, and provide robust experimental protocols for independent verification.

Mechanistic Dichotomy: Why Structure Dictates Reactivity

The hydrolysis of esters can be catalyzed by either acid or base, and the dominant reaction mechanism is exquisitely sensitive to the structure of the ester's alcohol moiety. Herein lies the fundamental difference between n-butyl benzoate and tert-butyl benzoate.

Acid-Catalyzed Hydrolysis: A Tale of Two Pathways

Under acidic conditions, the hydrolysis of n-butyl benzoate proceeds via the well-established AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2][3] This pathway involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by water.[2] This is a bimolecular process where the rate-determining step involves both the protonated ester and a water molecule.

Conversely, the tert-butyl group presents significant steric hindrance, making a direct nucleophilic attack on the carbonyl carbon exceptionally difficult.[4][5] However, the structure of tert-butyl benzoate allows for a different, more favorable pathway: the AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[1][6] This mechanism is favored because the bond between the oxygen and the tertiary carbon can cleave to form a relatively stable tert-butyl carbocation.[6][7] This unimolecular dissociation is the rate-determining step and does not involve a nucleophilic attack on the sterically shielded carbonyl group.[1][3] Because the formation of a stable tertiary carbocation is energetically more favorable than overcoming the high steric barrier of the AAC2 transition state, tert-butyl benzoate hydrolyzes significantly faster than n-butyl benzoate under acidic conditions .[1]

Acid_Hydrolysis_Mechanisms cluster_nbutyl n-Butyl Benzoate (A_AC2) cluster_tbutyl tert-Butyl Benzoate (A_AL1) n_start n-Butyl Benzoate n_h_plus + H⁺ n_start->n_h_plus Fast n_protonated Protonated Ester n_h_plus->n_protonated Fast n_h2o + H₂O n_protonated->n_h2o Slow (RDS) Bimolecular n_tetrahedral Tetrahedral Intermediate n_h2o->n_tetrahedral Slow (RDS) Bimolecular n_pt Proton Transfer n_tetrahedral->n_pt Fast n_end Benzoic Acid + n-Butanol n_pt->n_end Fast t_start tert-Butyl Benzoate t_h_plus + H⁺ t_start->t_h_plus Fast t_protonated Protonated Ester t_h_plus->t_protonated Fast t_dissociate Dissociation t_protonated->t_dissociate Slow (RDS) Unimolecular t_carbocation tert-Butyl Carbocation + Benzoic Acid t_dissociate->t_carbocation t_h2o + H₂O t_carbocation->t_h2o Fast t_end tert-Butanol t_h2o->t_end Fast

Caption: Contrasting acid-catalyzed hydrolysis pathways.

Base-Catalyzed Hydrolysis (Saponification): The Dominance of Steric Hindrance

In the presence of a base, such as sodium hydroxide, both esters are expected to hydrolyze via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[6][8] This pathway involves a direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[8]

Here, the steric bulk of the tert-butyl group becomes the deciding factor. For n-butyl benzoate, the carbonyl carbon is relatively accessible, and the reaction proceeds at a measurable rate. However, for tert-butyl benzoate, the three methyl groups of the tert-butyl moiety effectively shield the carbonyl carbon from the incoming hydroxide nucleophile.[4][5] This steric hindrance dramatically increases the activation energy for the BAC2 mechanism. Consequently, tert-butyl benzoate is extremely resistant to base-catalyzed hydrolysis compared to n-butyl benzoate .[9][10] The alternative BAL1 mechanism, which would involve the uncatalyzed departure of a tert-butyl carbocation, is not feasible as it would require the formation of a highly unstable alkoxide leaving group.

Quantitative Comparison of Hydrolysis Rates

The mechanistic differences discussed above translate directly into quantifiable differences in reaction rates. The following table summarizes experimental and expected outcomes for the hydrolysis of these two esters under comparable conditions.

Condition Ester Dominant Mechanism Relative Rate **Experimental Data (Half-life, t₁/₂) **Rationale
Acidic (e.g., aq. HCl) n-Butyl BenzoateAAC2Slow-Bimolecular attack on a primary ester proceeds at a moderate rate.
tert-Butyl BenzoateAAL1Fast -Unimolecular formation of a stable tertiary carbocation is rapid.[1][6]
Basic (e.g., aq. NaOH) n-Butyl BenzoateBAC2Fast ~21 minutes[11][12]Nucleophilic attack on the unhindered carbonyl is efficient.
tert-Butyl BenzoateBAC2Extremely Slow Highly resistant to hydrolysis under standard conditions.[9][10]Severe steric hindrance prevents nucleophilic attack at the carbonyl carbon.[4][9]

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis by Titration

This protocol provides a self-validating method for determining the pseudo-first-order rate constants for both acid- and base-catalyzed hydrolysis. The principle involves quenching the reaction at various time points and titrating the amount of carboxylic acid produced (acid catalysis) or the remaining base catalyst (base catalysis).

Core Principle: Causality and Self-Validation

The choice of titration as the analytical method is based on its robustness and direct measurement of the reaction's progress. By standardizing the titrant against a primary standard, we ensure the accuracy of our measurements. The inclusion of an "infinity" reading (t∞), taken after the reaction has gone to completion, allows for the precise calculation of the initial ester concentration and serves as an internal validation of the reaction's stoichiometry.

Materials and Reagents
  • n-Butyl benzoate

  • tert-Butyl benzoate

  • Ethanol (or other suitable co-solvent to ensure ester solubility)

  • Hydrochloric acid (HCl), standardized ~1 M solution

  • Sodium hydroxide (NaOH), standardized ~0.1 M solution

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostatic water bath

  • Burette, pipettes, conical flasks, stopwatches

Step-by-Step Methodology

Caption: Experimental workflow for kinetic analysis.

1. Preparation of Reaction Mixture:

  • For Acid Catalysis: In a large conical flask, mix 100 mL of 1 M HCl with 100 mL of ethanol. Allow this mixture to equilibrate in a water bath set to the desired temperature (e.g., 50°C).
  • For Base Catalysis: In a large conical flask, mix 100 mL of 0.2 M NaOH (this will be diluted by the solvent) with 100 mL of ethanol. Equilibrate in a water bath (e.g., 30°C).

2. Initiation of Reaction (t=0):

  • Add a known amount (e.g., 5 mL) of the ester (n-butyl benzoate or tert-butyl benzoate) to the equilibrated catalyst solution. Start the stopwatch immediately. This is time t=0.
  • Immediately withdraw a 10 mL aliquot of the reaction mixture and proceed to Step 3. This is your t=0 sample.

3. Quenching and Titration:

  • Dispense the 10 mL aliquot into a conical flask containing ~50 mL of ice-cold deionized water. The cold temperature effectively stops the reaction.
  • Add 2-3 drops of phenolphthalein indicator.
  • For Acid Catalysis: Titrate the sample against the standardized ~0.1 M NaOH solution until a faint, persistent pink color is observed. The volume of NaOH used is proportional to the HCl catalyst plus the benzoic acid produced.
  • For Base Catalysis: Titrate the sample against a standardized ~0.1 M HCl solution until the pink color disappears. The volume of HCl used is proportional to the amount of unreacted NaOH.

4. Data Collection Over Time:

  • Repeat Step 3 by withdrawing 10 mL aliquots at regular intervals (e.g., every 10-15 minutes for n-butyl benzoate in base; you may need much longer intervals or higher temperatures for other combinations).

5. The Infinity Reading (t∞):

  • After initiating the main reaction, seal a separate ~20 mL portion of the reaction mixture in a vial and heat it in the water bath for an extended period (e.g., several hours or overnight) to ensure the reaction goes to completion.
  • Allow it to cool, then withdraw a 10 mL aliquot and titrate it as described in Step 3. This provides the reading for 100% hydrolysis.

6. Calculation of the Rate Constant:

  • The hydrolysis of an ester with a large excess of water and catalyst follows pseudo-first-order kinetics.
  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V is the titrant volume at time t and at completion. The slope of this line will be -k.

Conclusion

The comparison between n-butyl benzoate and tert-butyl benzoate offers a powerful lesson in physical organic chemistry with direct applications in applied sciences. For acid-catalyzed hydrolysis, the ability of the tert-butyl group to form a stable carbocation leads to a rapid AAL1 reaction, outpacing the AAC2 hydrolysis of its n-butyl isomer. In stark contrast, under basic conditions, the steric hindrance of the tert-butyl group virtually halts the BAC2 reaction, rendering it far more stable than the readily saponified n-butyl benzoate. This structural dichotomy provides researchers and drug development professionals with a clear framework for predicting and controlling ester stability, enabling the rational design of molecules with tailored reactivity and degradation profiles.

References

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Marrs, P. (2004). Class Project in Physical Organic Chemistry: The Hydrolysis of Aspirin. Journal of Chemical Education, 81(6), 870. [Link]

  • Guedes, R. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 737-747. [Link]

Sources

Comparative

Mechanistic Grounding: The Role of para-Substitution in Benzoate Chromophores

Title: Comparative Guide: UV-Vis Absorption Maxima of para-Substituted Bromobenzoates and Analogs Executive Summary This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of para-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: UV-Vis Absorption Maxima of para-Substituted Bromobenzoates and Analogs

Executive Summary This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of para-substituted benzoates, with a specific focus on p-bromobenzoate and its structural analogs. Designed for analytical chemists and drug development professionals, this document outlines the mechanistic rationale behind substituent-induced spectral shifts, provides a standardized experimental protocol for UV-Vis acquisition, and compares performance metrics across different functional groups.

The UV-Vis absorption spectrum of benzoic acid and its derivatives is primarily characterized by three bands: the A-band (~190 nm), the B-band (~230 nm), and the weak C-band (~280 nm)[1]. For analytical tracking, reaction monitoring, and photochemical applications, the B-band (associated with the


 transition of the conjugated aromatic system) is the most critical[2].

When a substituent is introduced at the para position of the benzoate ring, it alters the electron density distribution, thereby modifying the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OCH₃): These groups donate electron density into the aromatic ring via resonance (+M effect). This strong interaction with the

    
    -system significantly lowers the transition energy, resulting in a pronounced bathochromic (red) shift[4].
    
  • Halogens (e.g., -Br in p-bromobenzoate): Bromine possesses a dual nature. It exerts an electron-withdrawing inductive effect (-I) due to its electronegativity, but it also donates electron density through resonance (+M) via its lone pairs. In the excited state, the resonance effect dominates, extending the conjugation and causing a moderate bathochromic shift relative to the unsubstituted benzoate[2].

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂): These groups pull electron density away from the ring (-I and -M effects). However, because they possess their own

    
    -systems that conjugate with the aromatic ring, they also extend the overall chromophore length, paradoxically resulting in a bathochromic shift[2],[5].
    

Comparative Data: UV-Vis Absorption Maxima

The following table summarizes the primary absorption maxima (


) for various para-substituted benzoates in aqueous/ethanolic solutions.
CompoundSubstituent at para positionElectronic EffectPrimary

(B-band)
Benzoic Acid -HNone~230 nm
p-Bromobenzoic Acid -BrWeak +M, Strong -I~244 nm
p-Methoxybenzoic Acid -OCH₃Strong +M, Weak -I~255 nm
p-Nitrobenzoic Acid -NO₂Strong -M, Strong -I~260 - 270 nm
p-Aminobenzoic Acid -NH₂Very Strong +M~285 - 288 nm

Note: Exact


 values may shift slightly depending on solvent polarity (solvatochromism) and pH (due to protonation/deprotonation of the carboxylate or amino groups)[6].

Experimental Methodology: Standardized UV-Vis Acquisition Protocol

To ensure high trustworthiness and reproducibility, the following self-validating protocol is recommended for determining the UV-Vis absorption maxima of para-substituted bromobenzoates and their analogs.

Materials Required:

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550 or equivalent)[5].

  • Cuvettes: 10 mm path-length quartz cuvettes (UV-transparent down to 200 nm).

  • Solvents: HPLC-grade Ethanol or Milli-Q Water.

Step-by-Step Workflow:

  • Stock Solution Preparation: Weigh accurately 1.0 mg of the p-substituted benzoate (e.g., p-bromobenzoic acid) and dissolve it in 10 mL of the chosen solvent to create a concentrated stock solution.

  • Serial Dilution: Dilute the stock solution to achieve a final working concentration of

    
     to 
    
    
    
    M.
    • Causality Note: This concentration range ensures that the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear region of the Beer-Lambert Law and preventing detector saturation or aggregation artifacts.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample paths of the spectrophotometer. Run a baseline scan from 200 nm to 400 nm to subtract solvent background[4].

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the diluted analyte solution. Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Data Validation: Identify the

    
    . To validate the system, perform a concentration gradient (e.g., 
    
    
    
    M,
    
    
    M,
    
    
    M) and plot Absorbance vs. Concentration. A perfectly linear plot confirms the absence of inner-filter effects and validates the molar absorptivity (
    
    
    ) calculation.

Visualizations

UVVisWorkflow Start Compound Selection (p-Substituted Benzoates) Prep Solvent Preparation (Spectroscopic Grade EtOH/Water) Start->Prep Dilution Serial Dilution (Target: 10^-4 to 10^-5 M) Prep->Dilution Baseline Baseline Correction (Solvent Blank) Dilution->Baseline Measure UV-Vis Spectral Acquisition (200 - 400 nm) Baseline->Measure Analysis Data Analysis (Determine ambda_max & epsilon) Measure->Analysis

Step-by-step UV-Vis spectroscopic workflow for para-substituted benzoates.

SubstituentEffects Base Benzoate Chromophore ( ambda_max ~230 nm) EWG Electron-Withdrawing (EWG) e.g., -NO2 Base->EWG Substitution Halogen Weak Resonance / Inductive e.g., -Br Base->Halogen Substitution EDG Electron-Donating (EDG) e.g., -NH2, -OCH3 Base->EDG Substitution ShiftEWG Bathochromic Shift ( ambda_max ~260-270 nm) EWG->ShiftEWG Extended pi-conjugation ShiftHal Moderate Bathochromic Shift ( ambda_max ~244 nm) Halogen->ShiftHal Heavy atom effect & +M/-I ShiftEDG Strong Bathochromic Shift ( ambda_max ~255-288 nm) EDG->ShiftEDG n to pi* mixing & +M effect

Mechanistic pathways of substituent effects on the UV-Vis absorption maxima.

References

  • Forbes, W. F. "LIGHT ABSORPTION STUDIES: PART 11. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES." Canadian Science Publishing. URL: [Link]

  • Kamath, B. V., et al. "Ultraviolet absorption spectra: Some substituted benzoic acids." ResearchGate. URL: [Link]

  • "14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation." Chemistry LibreTexts. URL:[Link]

  • "Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41." MDPI. URL:[Link]

  • "Study of UV Filters as an in silico (QSAR) Graduate Project." Scientific & Academic Publishing. URL: [Link]

  • "Binding constant and thermodynamic parameter values of pABA in b-CD medium." ResearchGate. URL: [Link]

  • "FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid." ResearchGate. URL:[Link]

  • "Benzoic acid, 4-bromo-." NIST WebBook. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Butyl 4-bromobenzoate proper disposal procedures

Topic: Butyl 4-bromobenzoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety & Hazard Summary Butyl 4-bromobenzoate (CAS: 5970-33-2) is a halogenated orga...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Butyl 4-bromobenzoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety & Hazard Summary

Butyl 4-bromobenzoate (CAS: 5970-33-2) is a halogenated organic ester widely used as an intermediate in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance but to prevent the formation of toxic byproducts (such as hydrogen bromide) during thermal destruction.

Critical Hazards (GHS Classification):

  • Health: Skin Irritant (H315), Serious Eye Irritant (H319), Specific Target Organ Toxicity - Single Exposure (H335).

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1][2][3][4]

  • Physical: Combustible organic solid.

Immediate Safety Directive: Do not dispose of this compound down the drain. It is a Halogenated Organic Waste . Mixing this with non-halogenated solvents (e.g., acetone, ethanol) in a general waste stream can result in costly re-classification fees or equipment corrosion at incineration facilities due to acid gas generation.

Waste Characterization & Classification Logic

To ensure a self-validating disposal system, you must classify the waste based on its chemical structure and potential reaction byproducts.

PropertyClassification CriteriaOperational Implication
Chemical Class Halogenated Organic EsterMust be segregated from non-halogenated solvents.[5]
RCRA Status Non-listed (unless characteristic)Likely requires D001 (Ignitable) or state-specific codes if in solution.
Incineration Req High-temperature (>1100°C)Requires scrubbers for HBr/Br2 neutralization.
Compatibility Incompatible with Strong Oxidizers/BasesDo not mix with Nitric Acid or strong caustic waste.
Diagram 1: Waste Stream Segregation Logic

This decision tree guides the researcher to the correct waste container based on the physical state and mixture composition.

WasteSegregation Start Waste Generation: Butyl 4-bromobenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved BinSolid Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) Solid->BinSolid Double Bagged HalogenCheck Solvent contains >1% Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck BinHaloLiq Halogenated Solvent Waste (Segregated Carboy) HalogenCheck->BinHaloLiq Yes (High Halogen) HalogenCheck->BinHaloLiq No (Trace Halogen) BinNonHaloLiq Non-Halogenated Solvent Waste (Only if <1% Halogen content) BinNonHaloLiq->BinHaloLiq Preferred Path (Avoid Cross-Contam)

Caption: Logic flow for segregating Butyl 4-bromobenzoate waste. Note that even dilute solutions are best managed as Halogenated Waste to ensure proper incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, weighing boat residues, spill cleanup solids.

  • Containment: Transfer the solid material into a clear, chemically resistant plastic bag (polyethylene) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Butyl 4-bromobenzoate.

    • Hazard Checkbox: Irritant, Environmental Hazard.

    • Constituents: 100% Butyl 4-bromobenzoate.

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum.

  • Verification: Ensure the drum lid is sealed to prevent dust aerosolization.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotavap condensates, and washing solvents.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Hexane : While these are non-halogenated, the presence of Butyl 4-bromobenzoate introduces halogens. Default to the Halogenated Waste carboy to prevent violating the "Non-Halogenated" specification (often <1% halogen limit) of downstream incinerators [1, 6].

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the organic waste container to prevent exothermic reactions or gas evolution.

  • Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.

Protocol C: Contaminated Debris

Applicable for: Syringes, gloves, paper towels.

  • Sharps: Contaminated needles must go into a puncture-proof "Sharps" container labeled with "Chemical Contamination."

  • Soft Debris: Gloves and paper towels contaminated with the substance should be treated as Solid Hazardous Waste , not regular trash.

Spill Response Protocol (Self-Validating System)

This protocol uses a "Stop-Assess-Act" loop to ensure safety before cleanup begins.

Diagram 2: Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor Spill (<10g/100mL) Manageable by Lab Staff Assess->Minor Major Major Spill (>10g/100mL) Evacuate & Call EHS Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE CleanupSolid Solid: Scoop/Sweep Avoid Dust Generation PPE->CleanupSolid If Powder CleanupLiq Liquid: Absorb with Vermiculite or Pads PPE->CleanupLiq If Solution Disposal Bag Waste -> Label as 'Halogenated Debris' CleanupSolid->Disposal CleanupLiq->Disposal

Caption: Operational workflow for managing spills. Major spills involving dust generation require evacuation due to inhalation risks.

Cleanup Steps:

  • Isolate: Mark the area. If the spill is a fine powder, turn off nearby fans to prevent dispersal.

  • Protect: Wear double nitrile gloves and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Contain:

    • Solids: Cover with wet paper towels to suppress dust, then carefully scoop into a bag.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontaminate: Wash the surface with soap and water.[6] Collect the rinse water as hazardous waste (do not flush down drains).

Regulatory & Technical Rationale

Why Segregate Halogens? Incineration of brominated compounds generates Hydrogen Bromide (HBr) and potentially Bromine (Br2) gas.

  • Non-Halogenated Kilns: Lack the caustic scrubbers necessary to neutralize acidic HBr fumes, leading to infrastructure damage and illegal emissions.

  • Halogenated Kilns: Operate at higher temperatures with specific flue gas cleaning systems [6].

Environmental Fate (H411): Butyl 4-bromobenzoate is toxic to aquatic life with long-lasting effects.[1][2][3][4] Disposal via sink drains allows the chemical to pass through municipal water treatment (which often cannot degrade complex halogenated aromatics), resulting in bioaccumulation in local waterways [10, 16].

References

  • ChemicalBook. (2025).[3][6] TERT-BUTYL-4-BROMOBENZOATE SDS & Disposal Guidelines. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-bromobenzoate (Analogous Structure). Retrieved from

  • US EPA. (2000).[7] Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. Retrieved from

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from

  • US EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyl 4-bromobenzoate

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Butyl 4-bromobenzoate. As researchers and drug development professionals, our primary resp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Butyl 4-bromobenzoate. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experiments, but to ourselves. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection when working with this chemical.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the foundational step in building an effective PPE strategy. Butyl 4-bromobenzoate is not a benign reagent; its risks are well-documented and dictate our protection choices. The Globally Harmonized System (GHS) provides a clear summary of its potential effects.

Table 1: GHS Hazard Profile for Butyl 4-bromobenzoate

Hazard StatementGHS ClassificationPractical Implication & Required Action
H315: Causes skin irritation[1][2][3][4]Skin Irritant (Category 2)Direct contact can lead to inflammation, redness, itching, or dryness. This necessitates the use of correctly selected chemical-resistant gloves and a lab coat to prevent dermal exposure.
H319: Causes serious eye irritation[1][2][3][4]Eye Irritant (Category 2A)Splashes can cause significant, potentially damaging, eye irritation. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
H335: May cause respiratory irritation[1][2][3][4]Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All handling of this substance must be performed within a certified chemical fume hood or with appropriate respiratory protection.
H302: Harmful if swallowed[1][4]Acute Toxicity, Oral (Category 4)Ingestion can be harmful. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and never consuming food or drink in the laboratory.[4][5]

The designated signal word for Butyl 4-bromobenzoate is "Warning," indicating a moderate level of hazard that requires diligent and consistent use of protective measures.[1][4][6][7]

Section 2: The Core Ensemble - Engineering Controls & Foundational PPE

Before a single piece of PPE is worn, we must leverage engineering and administrative controls. PPE is the final barrier between you and the hazard, not the first.

The Hierarchy of Controls

The most effective safety strategies prioritize eliminating hazards or isolating the user from them. This principle is visualized in the Hierarchy of Controls.

Hierarchy of Controls cluster_0 Most Effective cluster_1 Requires Procedural Diligence Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

1. Primary Engineering Control: The Chemical Fume Hood Given the respiratory irritation hazard (H335), all manipulations of Butyl 4-bromobenzoate—including weighing, transfers, and reaction setup—must be conducted in a properly functioning and certified chemical fume hood.[2][5][6] This is a non-negotiable control to prevent inhalation of vapors.

2. Standard Laboratory Attire (Baseline PPE) This is the foundational layer of protection required for entry into any laboratory where chemicals are handled:

  • Full-length laboratory coat: Made of a suitable material like cotton or a flame-resistant blend.

  • Long pants: Covering the entire leg.

  • Closed-toe shoes: Made of a non-porous material.

Section 3: Task-Specific PPE Selection - A Procedural Guide

The level of PPE required is dynamic and must be matched to the specific task and the quantities of material being handled.

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Mandatory: Wear tightly fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[6]

    • Recommended for High-Risk Tasks: When transferring large volumes (>100 mL) or performing operations with a heightened risk of splashing, supplement goggles with a full-face shield.

  • Hand Protection (Gloves):

    • Material Selection: Standard nitrile examination gloves may not offer sufficient protection for prolonged contact. Butyl rubber gloves are an excellent choice, offering superior resistance to a wide array of chemicals, including esters.[8][9][10] Heavy-duty nitrile gloves (e.g., >8 mil) are a viable alternative for shorter-duration tasks.

    • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[6]

    • Proper Technique: Always wear sleeves over the cuffs of your gloves when working at the bench to prevent chemicals from running down your arm. Double-gloving is recommended for added protection during high-risk procedures.

  • Body Protection:

    • Standard Use: A clean, buttoned lab coat is sufficient for routine small-scale operations within a fume hood.

    • Large-Scale or Spill Response: For transfers of significant quantities or when responding to a spill, augment your lab coat with a chemical-resistant apron made of a material like PVC or neoprene.[11]

  • Respiratory Protection:

    • Standard Use: When working within a certified fume hood, no additional respiratory protection is typically required. The engineering control is providing protection.

    • Emergency or Failure: In the event of a large spill outside of a fume hood or a ventilation system failure, a full-face respirator with an appropriate organic vapor cartridge is necessary.[6] All personnel using respirators must be properly fit-tested and trained.

Table 2: PPE Requirements by Laboratory Task
TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<10 mL) Chemical Fume HoodChemical Splash GogglesButyl or heavy-duty nitrile glovesLab CoatNot Required
Reaction Setup/Monitoring Chemical Fume HoodChemical Splash GogglesButyl or heavy-duty nitrile glovesLab CoatNot Required
Bulk Transfer (>100 mL) Chemical Fume HoodChemical Splash Goggles & Face ShieldButyl gloves (double-gloved recommended)Lab Coat & Chemical-Resistant ApronNot Required
Spill Cleanup Maximize VentilationChemical Splash Goggles & Face ShieldButyl gloves (double-gloved)Chemical-Resistant Coveralls or ApronRequired if outside fume hood (Full-face respirator with organic vapor cartridge)
Waste Disposal Well-Ventilated AreaChemical Splash GogglesButyl or heavy-duty nitrile glovesLab CoatNot Required

Section 4: Emergency Protocols & Decontamination

Proper response during an exposure is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Response Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Occurs skin_1 Immediately remove contaminated clothing. start->skin_1 Skin eye_1 Flush eyes with water for at least 15 minutes. start->eye_1 Eye inh_1 Move person to fresh air. start->inh_1 Inhalation skin_2 Wash affected area with soap and plenty of water. skin_1->skin_2 skin_3 Seek medical attention if irritation persists. skin_2->skin_3 eye_2 Remove contact lenses if easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inh_2 Keep comfortable for breathing. inh_1->inh_2 inh_3 Seek medical attention if feeling unwell. inh_2->inh_3

Caption: Follow this workflow immediately upon any accidental exposure to Butyl 4-bromobenzoate.

First Aid Measures: A Step-by-Step Guide
  • If on Skin: Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water.[5][6] If skin irritation develops or persists, seek medical advice.[6]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention.[5]

  • If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][5][6] If the person feels unwell, call a poison center or doctor.[2][6]

  • If Swallowed: Do NOT induce vomiting.[5][6] Rinse the mouth with water and seek immediate medical attention or call a Poison Control Center.[5][6]

Decontamination and Disposal
  • PPE Disposal: Contaminated disposable PPE, such as gloves and aprons, must be placed in a designated, sealed container for hazardous waste. Do not discard in common trash.

  • Waste Chemical: All Butyl 4-bromobenzoate waste, including contaminated materials from spill cleanups, must be disposed of in a suitable and closed container.[6] This waste must be managed through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][4][6] Under no circumstances should this chemical be allowed to enter drains or the environment.[5][6][12]

References

  • Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366. PubChem - NIH. [Link]

  • 4-Bromobenzoic acid - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Guardian CP-7 Butyl Smooth Chemical Resistant Gloves. Safe Industries. [Link]

  • 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID). Suvchem Laboratory Chemicals. [Link]

Sources

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